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  • Product: N-(4-methylphenyl)sulfonylacetamide
  • CAS: 1888-33-1

Core Science & Biosynthesis

Foundational

N-Tosylacetamide and its synonyms in chemical literature

An In-Depth Technical Guide to N-Tosylacetamide for Chemical Research and Drug Development Abstract N-Tosylacetamide, a molecule integrating both a sulfonamide and an acetamide functional group, stands as a significant c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Tosylacetamide for Chemical Research and Drug Development

Abstract

N-Tosylacetamide, a molecule integrating both a sulfonamide and an acetamide functional group, stands as a significant compound in the landscape of synthetic chemistry and medicinal research. The inherent reactivity of its acidic N-H bond, coupled with the established bioactivity of the tosyl and acetamide moieties, renders it a versatile building block and a potential pharmacophore. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the nomenclature, physicochemical properties, and detailed spectral characterization of N-Tosylacetamide. Furthermore, it presents a robust, field-proven protocol for its synthesis, explores its chemical reactivity, and discusses its profound relevance in the design of novel therapeutic agents, particularly as a scaffold for carbonic anhydrase inhibitors. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a laboratory setting.

Introduction to N-Tosylacetamide: A Molecule of Dual Functionality

N-Tosylacetamide (CAS No. 1888-33-1) is a crystalline solid that belongs to the class of N-acylsulfonamides.[1] Its structure is characterized by an acetamide group (-NHCOCH₃) where the nitrogen atom is directly bonded to the sulfur of a tosyl group (p-toluenesulfonyl, -SO₂C₆H₄CH₃). This unique arrangement confers distinct chemical properties and establishes its importance in organic synthesis and medicinal chemistry.

Nomenclature and Synonyms:

  • Preferred IUPAC Name: N-(p-Tolylsulfonyl)acetamide

  • CAS Number: 1888-33-1[1]

  • Common Synonyms: N-Acetyl-p-toluenesulfonamide, N-Tosylacetamide

The significance of this molecule lies in the convergence of two critical pharmacophores:

  • The Sulfonamide Moiety: Aromatic sulfonamides are a cornerstone of modern medicine. They are the defining feature of sulfa drugs and are known to act as inhibitors for a variety of enzymes, most notably carbonic anhydrases, by coordinating to the zinc ion in the enzyme's active site.[2] This interaction is fundamental to their application as diuretics, antiglaucoma agents, and even anticancer therapeutics.[2]

  • The Acetamide Moiety: The acetamide linkage is one of the most prevalent structural motifs in pharmaceuticals and biologically active compounds.[3][4] It serves as a stable, metabolically robust linker and is found in approximately a quarter of all marketed drugs.[4] Molecules containing the acetamide core exhibit a vast spectrum of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[4]

The combination of these two groups in N-Tosylacetamide creates a valuable scaffold for generating chemical libraries for structure-activity relationship (SAR) studies in drug discovery.[3]

Physicochemical Properties and Spectroscopic Characterization

Verifying the identity and purity of N-Tosylacetamide is paramount before its use in any application. This is achieved through a combination of physical measurements and spectroscopic analysis.

Physical and Chemical Properties

The key properties of N-Tosylacetamide are summarized below for quick reference.

PropertyValueReference
CAS Number 1888-33-1[1]
Molecular Formula C₉H₁₁NO₃S[1]
Molecular Weight 213.25 g/mol [1]
Appearance White crystalline solid
Storage Sealed in a dry environment at room temperature[1]
SMILES CC(NS(=O)(C1=CC=C(C)C=C1)=O)=O[1]
Spectroscopic Data Interpretation

Spectroscopy is the primary method for unambiguous structure elucidation in organic chemistry.[5] A combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecule's architecture.

The following workflow represents a self-validating system for confirming the structure of a synthesized or procured sample of N-Tosylacetamide.

cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_interpretation Data Interpretation & Verification Sample Pure, Dry Sample of N-Tosylacetamide NMR ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) Sample->NMR Analyze IR FT-IR (KBr pellet or ATR) Sample->IR Analyze MS Mass Spectrometry (e.g., ESI-MS) Sample->MS Analyze Interpret Correlate Spectroscopic Data: - Chemical Shifts & Integration (NMR) - Functional Group Frequencies (IR) - Molecular Ion & Fragments (MS) NMR->Interpret Generate Data IR->Interpret Generate Data MS->Interpret Generate Data Confirm Structure Confirmed Interpret->Confirm Verify Against Expected Structure

Caption: Standard workflow for the structural confirmation of N-Tosylacetamide.

The following table outlines the expected signals for N-Tosylacetamide, providing a benchmark for data analysis.

SpectroscopyFeaturePredicted Chemical Shift / Wavenumber / m/zRationale / Assignment
¹H NMR Singlet~ δ 8.5-9.5 ppmAcidic proton of the N-H sulfonamide.
Doublet~ δ 7.8-8.0 ppm (2H)Aromatic protons ortho to the -SO₂ group.
Doublet~ δ 7.3-7.5 ppm (2H)Aromatic protons meta to the -SO₂ group.
Singlet~ δ 2.4-2.5 ppm (3H)Methyl protons of the tosyl group.
Singlet~ δ 2.1-2.3 ppm (3H)Methyl protons of the acetyl group.
¹³C NMR Carbonyl~ δ 168-172 ppmC=O of the acetamide group.
Aromatic~ δ 125-145 ppmFour distinct signals for the aromatic carbons.
Methyl (Acetyl)~ δ 23-26 ppmCH₃ of the acetamide group.
Methyl (Tosyl)~ δ 20-22 ppmCH₃ of the tosyl group.
IR Spec. N-H Stretch3200-3300 cm⁻¹Stretching vibration of the sulfonamide N-H bond.
C=O Stretch1680-1720 cm⁻¹Strong absorption from the amide carbonyl group.[6]
S=O Stretch1340-1370 cm⁻¹ (asymmetric)1150-1180 cm⁻¹ (symmetric)Characteristic strong stretches for the sulfonyl group.
Mass Spec. Molecular Ion [M]⁺m/z = 213Corresponds to the molecular weight of the compound.
Fragmentsm/z = 155m/z = 91m/z = 43[M - CH₃CO]⁺ (loss of acetyl group)[C₇H₇]⁺ (tropylium ion from tosyl group)[CH₃CO]⁺ (acylium ion)

Synthesis of N-Tosylacetamide

The most direct and efficient synthesis of N-Tosylacetamide involves the N-acylation of p-toluenesulfonamide. This method is reliable, high-yielding, and utilizes readily available starting materials. The causality behind this choice is the high nucleophilicity of the sulfonamide nitrogen and the high electrophilicity of the acetylating agent's carbonyl carbon.

Synthetic Pathway

The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of p-toluenesulfonamide attacks the carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride.

Caption: Synthesis of N-Tosylacetamide via acylation of p-toluenesulfonamide.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful synthesis is confirmed by physical and spectroscopic properties.

Materials and Reagents:

  • p-Toluenesulfonamide (1.0 eq)

  • Acetic Anhydride (1.5 - 2.0 eq)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Ice bath

  • Buchner funnel and filter paper

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask, add p-toluenesulfonamide (1.0 eq) and an excess of acetic anhydride (1.5-2.0 eq). The use of excess acetic anhydride ensures the reaction goes to completion and also serves as the solvent.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 140 °C) with gentle stirring.

  • Reaction Monitoring (Self-Validation Step 1): Monitor the reaction progress using Thin Layer Chromatography (TLC). A new spot corresponding to the more nonpolar product should appear, and the starting material spot should diminish over time. Typically, the reaction is complete within 2-4 hours.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker of ice-cold water while stirring. This step hydrolyzes the excess acetic anhydride and precipitates the solid product.

  • Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold distilled water to remove any remaining acetic acid.

  • Purification (Self-Validation Step 2): Purify the crude product by recrystallization from a suitable solvent system, typically an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to remove any residual solvent.

  • Characterization (Self-Validation Step 3): Confirm the identity and purity of the final product by measuring its melting point and acquiring its NMR, IR, and mass spectra, comparing the results to the data in Section 2.2.

Chemical Reactivity and Synthetic Applications

The reactivity of N-Tosylacetamide is dominated by the acidity of the N-H proton, which is significantly enhanced by the two adjacent electron-withdrawing groups (sulfonyl and acetyl).

Mol N-Tosylacetamide Structure AcidicH Acidic Proton (pKa ~10-11) Site for Deprotonation Mol_Struct Tosyl-NH-C(=O)-CH₃ AcidicH->Mol_Struct N-H Bond ElecC Electrophilic Carbonyl Site for Nucleophilic Attack ElecC->Mol_Struct

Caption: Primary reactive centers in the N-Tosylacetamide molecule.

  • N-H Acidity and Alkylation: The N-H proton can be readily removed by a moderately strong base (e.g., K₂CO₃, NaH) to form a resonance-stabilized anion. This nucleophilic anion can then participate in various bond-forming reactions, such as N-alkylation with alkyl halides. This makes N-Tosylacetamide a valuable precursor for synthesizing more complex N-substituted sulfonamides.

  • Precursor for Heterocyclic Synthesis: The activated methylene group of the acetyl moiety, once deprotonated, can act as a nucleophile. This reactivity can be harnessed in condensation reactions with various electrophiles to construct complex heterocyclic ring systems, which are of great interest in medicinal chemistry.[7][8]

  • Role in Cross-Coupling Reactions: While the parent compound is less commonly used directly, related N-arylacetamides are key substrates in modern transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds.[3]

Relevance in Drug Development

The structural features of N-Tosylacetamide make it an attractive starting point for the design of new therapeutic agents.

  • Carbonic Anhydrase Inhibitors (CAIs): As an aromatic sulfonamide, N-Tosylacetamide is a prime candidate for development as a CAI.[2] The sulfonamide group can coordinate to the Zn²⁺ ion in the active site of carbonic anhydrase isoforms, inhibiting their catalytic activity.[2] Overexpression of certain CA isoforms (e.g., CA IX and XII) is linked to the progression of various cancers, making them important therapeutic targets. N-Tosylacetamide can serve as a lead compound or a fragment for designing selective inhibitors for these cancer-related isoforms.

  • Scaffold for Bioactive Molecules: The acetamide portion provides a vector for structural modification. By functionalizing either the acetyl methyl group or substituting the N-H proton, a diverse library of compounds can be generated. This is a common strategy in drug discovery to explore the chemical space around a known pharmacophore and optimize for potency, selectivity, and pharmacokinetic properties.[3]

Safety, Handling, and Storage

Proper handling of N-Tosylacetamide is essential for laboratory safety.

Hazard InformationDetailsReference
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust.P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Avoid contact with skin and eyes.[10]

  • Wash hands thoroughly after handling.[9]

Storage:

  • Store in a tightly closed container in a cool, dry place away from incompatible materials.[1]

Conclusion

N-Tosylacetamide is more than a simple organic compound; it is a strategically designed molecule that embodies the principles of medicinal chemistry and synthetic utility. Its dual functionality, arising from the sulfonamide and acetamide groups, provides a robust platform for both fundamental reactivity studies and the development of sophisticated drug candidates. For researchers in drug discovery, N-Tosylacetamide offers a validated starting point for creating novel enzyme inhibitors and other bioactive molecules. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for unlocking its full potential in the advancement of chemical and pharmaceutical sciences.

References

  • Benchchem. (n.d.). Synthesis of N-Arylacetamides from 2-Chloro-N-(pyridin-4-yl)acetamide: Application Notes and Protocols.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Derivatives.
  • Frandcom Industrial Limited. (2019, December 11). Simple Synthesis Of N-Ethylacetamide.
  • National Center for Biotechnology Information. (2022, December 12). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. PMC - NIH.
  • Safety Data Sheet. (2025, April 8). N,N-Dimethylacetamide.
  • Chemsrc. (2025, September 18). N-octylacetamide | CAS#:7462-62-6.
  • Matrix Fine Chemicals. (n.d.). N-ACETYLACETAMIDE | CAS 625-77-4.
  • National Center for Biotechnology Information. (n.d.). N-Octylacetamide | C10H21NO | CID 344958. PubChem.
  • BLD Pharm. (n.d.). 1888-33-1|N-Tosylacetamide.
  • ChemBK. (n.d.). N-Phenylacetamide.
  • National Center for Biotechnology Information. (n.d.). N-Methylacetamide | C3H7NO | CID 6582. PubChem.
  • National Center for Biotechnology Information. (n.d.). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity.
  • National Center for Biotechnology Information. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono.
  • National Center for Biotechnology Information. (n.d.). Ethylacetamide | C4H9NO | CID 12253. PubChem.
  • Wikipedia. (n.d.). N-Methylacetamide.
  • National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. NIST WebBook.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: N-Ethylacetamide.
  • ResearchGate. (2025, August 6). (PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). N,N-Dimethylacetamide(127-19-5) 1H NMR spectrum.
  • Benchchem. (n.d.). Spectral Characterization of N-acetyl-N-phenylacetamide: A Technical Guide.
  • MDPI. (2022, December 9). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides.
  • Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.
  • Sigma-Aldrich. (n.d.). N-Ethylacetamide 99 625-50-3.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). N-Methylacetamide synthesis.
  • Santa Cruz Biotechnology. (n.d.). N-Ethylacetamide.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

Sources

Exploratory

The Enduring Versatility of the Sulfonamide Scaffold: A Technical Guide to Its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The sulfonamide functional group (-S(=O)₂-NH-) represents one of the most enduring and versatile scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The sulfonamide functional group (-S(=O)₂-NH-) represents one of the most enduring and versatile scaffolds in medicinal chemistry. Since the revolutionary discovery of prontosil, the first commercially available antibacterial agent, sulfonamide-containing compounds have evolved far beyond their initial application. This guide provides an in-depth technical exploration of the multifaceted biological activities of this remarkable class of molecules. We will delve into the core mechanisms of action, explore the critical structure-activity relationships (SAR) that govern their therapeutic effects, and provide detailed, field-proven experimental protocols for evaluating their efficacy. This document is designed to serve as a comprehensive resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the continued development of sulfonamide-based therapeutics.

The Foundational Antibacterial Activity: Targeting Folate Biosynthesis

The classical and most well-known biological activity of sulfonamides is their antibacterial effect. This activity stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid (Vitamin B9).

Mechanism of Action: Competitive Inhibition

Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with dihydropteridine pyrophosphate. Sulfonamides act as competitive inhibitors of DHPS.[1] Due to their structural analogy to PABA, they bind to the active site of the enzyme, preventing the incorporation of the natural substrate.[2] This blockade halts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides and certain amino acids.[3] Consequently, bacterial growth and replication are inhibited, an effect known as bacteriostasis.[4] For a more potent, bactericidal effect, sulfonamides are often co-administered with trimethoprim, which inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase.[4]

Sulfonamide_Antibacterial_MoA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF via DHFR Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide Sulfonamide Sulfonamide->DHPS Competitively Inhibits

Caption: Mechanism of antibacterial action of sulfonamides.

Structure-Activity Relationship (SAR) for Antibacterial Activity

The antibacterial efficacy of sulfonamides is tightly linked to specific structural features:

  • The para-Amino Group: A free (unsubstituted) amino group at the N4 position is crucial for activity. It must be in the para position relative to the sulfonamide group. Its acylation can lead to prodrugs that are metabolized in vivo to the active form.[5]

  • The Aromatic Ring: The benzene ring is essential. Substitution on this ring generally diminishes or abolishes antibacterial activity.[5]

  • The Sulfonamide Group: The sulfur atom must be directly attached to the benzene ring.[5]

  • The N1-Substituent: Substitutions on the amide nitrogen (N1) have a profound impact on the physicochemical properties and potency of the drug. The introduction of heterocyclic rings at this position generally enhances activity. The acidity of the sulfonamide proton, influenced by the electron-withdrawing nature of the N1-substituent, is a key determinant of activity, with optimal pKa values typically in the range of 6.6 to 7.4.[5][6]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantifying the in vitro antibacterial activity of a compound.

Objective: To determine the lowest concentration of a sulfonamide compound that inhibits the visible growth of a specific bacterium.

Materials:

  • 96-well, round-bottom microtiter plates (sterile)

  • Test sulfonamide compound, dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth)

  • Multipipettor

  • Incubator (37°C)

  • Plate reader (optional, for quantitative assessment)

Procedure:

  • Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the test sulfonamide at twice the highest desired concentration in the growth medium. b. Dispense 100 µL of sterile medium into all wells of the microtiter plate. c. Add 100 µL of the 2x sulfonamide stock solution to the wells in the first column. d. Using a multipipettor, perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a positive control (no drug), and the twelfth as a negative control (no bacteria).[7]

  • Inoculation: a. Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. b. Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells. c. Inoculate each well (except the negative control) with 5 µL of the standardized bacterial suspension.[7]

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: a. The MIC is the lowest concentration of the sulfonamide at which there is no visible growth (i.e., the well is clear). This can be assessed by visual inspection or by using a plate reader to measure optical density.

Beyond Bacteria: The Expanding Therapeutic Landscape

The sulfonamide scaffold has been successfully adapted to target a wide array of proteins implicated in various human diseases, leading to the development of non-antibacterial sulfonamide drugs.

Anti-inflammatory Activity: COX-2 Inhibition

Certain sulfonamides, such as celecoxib and valdecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[8]

  • Mechanism: These drugs selectively bind to a hydrophilic side pocket in the COX-2 active site, a feature not present in the constitutively expressed COX-1 isoform. This selective inhibition reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9]

  • SAR: The key to COX-2 selectivity lies in the substitution pattern of the aromatic ring attached to the sulfonamide group. For instance, in celecoxib, the trifluoromethyl-substituted pyrazole ring and the para-sulfamoylphenyl group are critical for fitting into the COX-2 active site.[10]

Anticancer Activity: Targeting Carbonic Anhydrases

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[11]

  • Mechanism: Tumor cells often overexpress certain CA isoforms (e.g., CA IX and XII) to regulate their pH in a hypoxic microenvironment. By inhibiting these enzymes, sulfonamides disrupt the pH balance of cancer cells, leading to apoptosis and reduced tumor growth.[12] The primary sulfonamide group (-SO₂NH₂) is the key zinc-binding group, coordinating to the Zn(II) ion in the enzyme's active site.[11]

  • SAR: The substitution pattern on the aromatic ring attached to the sulfonamide group is critical for isoform selectivity. By designing "tails" that interact with specific subpockets in the active site of different CA isoforms, researchers can develop highly selective inhibitors.[13] Aromatic and heterocyclic sulfonamides are the most studied classes of CA inhibitors.[14]

Antiviral Activity

The sulfonamide moiety is present in several antiviral drugs, including HIV protease inhibitors like amprenavir and darunavir.[15]

  • Mechanism: The mechanisms are diverse and target-specific. For instance, in HIV protease inhibitors, the sulfonamide group often plays a role in binding to the enzyme's active site, preventing the cleavage of viral polyproteins necessary for producing mature, infectious virions.[14]

  • SAR: The development of antiviral sulfonamides is highly target-specific. For HIV protease inhibitors, the sulfonamide is often part of a larger molecule designed to mimic the transition state of the peptide bond being cleaved. For other viral targets, the SAR is an active area of research.[15][16]

Experimental Evaluation of Non-Antibacterial Activities

Protocol: MTT Assay for Cytotoxicity (Anticancer Activity)

This colorimetric assay is a standard method for assessing the viability and metabolic activity of cells, providing an indication of a compound's cytotoxic potential.

Objective: To determine the concentration of a sulfonamide compound that reduces the viability of a cancer cell line by 50% (IC₅₀).

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well flat-bottom plates (sterile)

  • Test sulfonamide compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (200 µL per well).[4] b. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test sulfonamide in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for a vehicle control (solvent only) and a positive control (e.g., doxorubicin).[4] c. Incubate for 48-72 hours.

  • MTT Addition and Incubation: a. Add 10 µL of MTT reagent to each well. b. Incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[17]

  • Solubilization and Measurement: a. Add 100 µL of the solubilization solution to each well.[17] b. Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization of the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction Seed 1. Seed Cells (1x10⁵ cells/mL) Incubate1 2. Incubate 24h (Attachment) Seed->Incubate1 AddCompound 3. Add Sulfonamide (Serial Dilutions) Incubate2 4. Incubate 48-72h AddCompound->Incubate2 AddMTT 5. Add MTT Reagent Incubate3 6. Incubate 2-4h (Formazan Formation) AddMTT->Incubate3 AddSol 7. Add Solubilizer (e.g., DMSO) Incubate3->AddSol Incubate4 8. Incubate 2h in Dark AddSol->Incubate4 Read 9. Read Absorbance (570 nm) Incubate4->Read

Sources

Foundational

An In-depth Technical Guide on the Core Mechanism of Action Hypothesis for N-(4-methylphenyl)sulfonylacetamide

Foreword: Charting the Unexplored Pharmacological Landscape of a Promising Molecule To the dedicated researchers, scientists, and drug development professionals who navigate the intricate world of molecular mechanisms, t...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Unexplored Pharmacological Landscape of a Promising Molecule

To the dedicated researchers, scientists, and drug development professionals who navigate the intricate world of molecular mechanisms, this guide offers a structured exploration into the potential therapeutic actions of N-(4-methylphenyl)sulfonylacetamide. While direct, extensive research on this specific molecule is nascent, its constituent chemical moieties—the sulfonamide and acetamide groups—are well-established pharmacophores with a rich history in medicinal chemistry. This document provides a comprehensive, hypothesis-driven framework for elucidating its mechanism of action, grounded in established scientific principles and methodologies. Our approach is not to present a definitive answer but to forge a logical and experimentally verifiable path toward one. We will proceed with the primary hypothesis that N-(4-methylphenyl)sulfonylacetamide functions as an enzyme inhibitor, a common trait of the sulfonamide class, while also considering alternative therapeutic potentials such as antimicrobial and anticancer activities.

Section 1: Deconstructing the Molecule: Rationale for the Primary Hypothesis

N-(4-methylphenyl)sulfonylacetamide is a synthetic compound whose therapeutic potential can be inferred from its structural components. The sulfonamide group is a cornerstone of various drugs, renowned for its ability to inhibit enzymes crucial for pathological processes.[1][2][3] This class of compounds has demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, hypoglycemic, and antitumor effects.[2] The acetamide linkage, on the other hand, is present in compounds with noted antioxidant and anti-inflammatory properties.[4]

Given the well-documented role of sulfonamides as enzyme inhibitors, our primary hypothesis posits that N-(4-methylphenyl)sulfonylacetamide exerts its biological effects through the direct inhibition of key metabolic or signaling enzymes. Prominent candidates for such inhibition, based on extensive literature for structurally related compounds, include carbonic anhydrases (CAs) and dihydrofolate reductase (DHFR).[2][3][5]

Alternative Mechanistic Avenues

While enzyme inhibition is our primary focus, the structural alerts within N-(4-methylphenyl)sulfonylacetamide warrant the investigation of other plausible mechanisms:

  • Antimicrobial Action: The sulfonamide moiety is a classic inhibitor of dihydropteroate synthase, an essential enzyme in the bacterial folate synthesis pathway.[1]

  • Anticancer Activity: Numerous sulfonamide derivatives have been shown to induce anticancer effects through mechanisms such as cell cycle arrest and the inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX).[2][5]

This guide will provide a systematic approach to first rigorously test the primary enzyme inhibition hypothesis and then explore these alternative, yet compelling, possibilities.

Section 2: The Core Directive: A Step-by-Step Experimental Blueprint for Hypothesis Validation

To dissect the mechanism of action of N-(4-methylphenyl)sulfonylacetamide, a multi-pronged experimental strategy is essential. This section outlines a series of validated protocols, from broad screening to specific target engagement, designed to provide a comprehensive understanding of the compound's biological activity.

Initial Broad-Spectrum Biological Screening

The initial step is to cast a wide net to identify the general biological space in which N-(4-methylphenyl)sulfonylacetamide is active.

2.1.1. In Vitro Cytotoxicity Screening

This assay provides a foundational understanding of the compound's effect on cell viability across a diverse panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in their respective recommended media until they reach logarithmic growth phase.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of N-(4-methylphenyl)sulfonylacetamide (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values.

Data Presentation: Quantitative Cytotoxicity Data

Cell LineTissue of OriginGI50 (µM)
MCF-7Breast CancerExperimental Value
A549Lung CancerExperimental Value
HCT116Colon CancerExperimental Value
2.1.2. Antimicrobial Activity Screening

This will assess the compound's potential to inhibit the growth of clinically relevant bacterial and fungal strains.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Perform serial two-fold dilutions of N-(4-methylphenyl)sulfonylacetamide in a 96-well plate containing the appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Probing the Primary Hypothesis: Enzyme Inhibition

Based on the initial screening results, a more focused investigation into enzyme inhibition is warranted.

2.2.1. Broad Kinase and Protease Panel Screening

A commercially available broad-panel screening service can provide initial hits against a wide array of kinases and proteases, which are common targets for small molecule inhibitors.

2.2.2. Focused Inhibition Assays for Carbonic Anhydrases (CAs)

Given that sulfonamides are classic CA inhibitors, this is a high-priority target class to investigate.[3][5][6]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA).

  • Reagent Preparation: Prepare a solution of the purified human CA isoenzyme (e.g., CA II and the tumor-associated CA IX), a solution of NPA, and a buffer (e.g., Tris-HCl).

  • Assay Setup: In a 96-well plate, add the buffer, the CA enzyme solution, and varying concentrations of N-(4-methylphenyl)sulfonylacetamide. Include a known CA inhibitor (e.g., acetazolamide) as a positive control.

  • Reaction Initiation: Initiate the reaction by adding the NPA solution.

  • Absorbance Measurement: Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of 4-nitrophenolate.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value for the inhibition of each CA isoenzyme.

2.2.3. Dihydrofolate Reductase (DHFR) Inhibition Assay

DHFR is another key target for sulfonamide-containing compounds, particularly in the context of antimicrobial and anticancer activity.[2]

Experimental Protocol: In Vitro DHFR Inhibition Assay

This is a spectrophotometric assay that measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

  • Reagent Preparation: Prepare solutions of purified DHFR, its substrate dihydrofolate (DHF), and the cofactor NADPH in an appropriate buffer.

  • Assay Setup: In a 96-well plate, combine the buffer, DHFR, NADPH, and varying concentrations of N-(4-methylphenyl)sulfonylacetamide. Use methotrexate as a positive control.

  • Reaction Initiation: Start the reaction by adding DHF.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm over time.

  • Data Analysis: Determine the initial reaction rates and calculate the IC50 value.

Confirming Direct Target Engagement

Positive results in the in vitro enzyme assays should be followed by biophysical and cellular assays to confirm direct binding and target engagement in a more physiological context.

2.3.1. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of the binding interaction between the compound and the purified target enzyme.

Experimental Protocol: SPR Analysis

  • Chip Preparation: Immobilize the purified target enzyme (e.g., CA II) onto a sensor chip.

  • Compound Injection: Inject a series of concentrations of N-(4-methylphenyl)sulfonylacetamide over the chip surface.

  • Binding Measurement: Measure the change in the refractive index at the chip surface, which is proportional to the amount of bound compound.

  • Data Analysis: Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

2.3.2. Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement within intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

Experimental Protocol: CETSA

  • Cell Treatment: Treat cultured cells with N-(4-methylphenyl)sulfonylacetamide or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated proteins by centrifugation.

  • Western Blotting: Analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Visualizing the Investigative Workflow

The following diagram illustrates the logical flow of the experimental plan to test the proposed mechanism of action.

MOA_Workflow cluster_hypothesis Hypothesis Generation cluster_screening Initial Screening cluster_enzyme Enzyme Inhibition Assays cluster_validation Target Validation cluster_conclusion Mechanism Elucidation Hypothesis Primary Hypothesis: Enzyme Inhibition Cytotoxicity Cytotoxicity Screening (MTT Assay) Hypothesis->Cytotoxicity Inform Antimicrobial Antimicrobial Screening (MIC Assay) Hypothesis->Antimicrobial Inform FocusedCA Focused Carbonic Anhydrase Assay Hypothesis->FocusedCA Directs BroadPanel Broad Kinase/Protease Panel Cytotoxicity->BroadPanel Guide FocusedDHFR Focused DHFR Assay Antimicrobial->FocusedDHFR Suggests SPR Surface Plasmon Resonance (SPR) (Binding Kinetics) BroadPanel->SPR FocusedCA->SPR FocusedDHFR->SPR CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) SPR->CETSA Validate MOA Elucidated Mechanism of Action CETSA->MOA Confirm

Caption: A workflow diagram illustrating the experimental strategy for elucidating the mechanism of action of N-(4-methylphenyl)sulfonylacetamide.

Section 3: Proposed Signaling Pathway and Data Synthesis

Should the experimental data support the hypothesis of carbonic anhydrase IX inhibition in a cancer context, a potential signaling pathway can be visualized. CA IX is a transmembrane enzyme that is overexpressed in many hypoxic tumors and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.

Visualizing the Hypothesized Pathway of CA IX Inhibition

CAIX_Pathway cluster_cell Tumor Cell cluster_tme Tumor Microenvironment cluster_outcome Therapeutic Outcome CO2 CO2 + H2O CAIX Carbonic Anhydrase IX (CA IX) CO2->CAIX Substrate H_HCO3 H+ + HCO3- Acidification Extracellular Acidification H_HCO3->Acidification CAIX->H_HCO3 Catalyzes ReducedAcid Reduced Acidification Compound N-(4-methylphenyl) sulfonylacetamide Compound->CAIX Inhibits Metastasis Tumor Progression & Metastasis Acidification->Metastasis Promotes ReducedProgression Inhibition of Tumor Progression ReducedAcid->ReducedProgression Leads to

Caption: A diagram of the hypothesized signaling pathway for N-(4-methylphenyl)sulfonylacetamide as a CA IX inhibitor.

Synthesizing the Narrative: From Data to a Cohesive Mechanism

The culmination of this comprehensive experimental approach will be a rich dataset. A scientifically rigorous interpretation requires synthesizing these disparate pieces of information into a coherent narrative. For instance, if N-(4-methylphenyl)sulfonylacetamide demonstrates potent and selective inhibition of CA IX in vitro, shows direct binding via SPR, engages CA IX in cells as confirmed by CETSA, and exhibits cytotoxicity in hypoxic cancer cells that overexpress CA IX, a strong case can be made for this being a primary mechanism of action in an oncology context. Conversely, if the compound shows broad-spectrum antibacterial activity with a potent MIC and inhibits DHFR, the narrative would shift towards its potential as an antimicrobial agent.

Section 4: Conclusion and Future Directions

This guide has laid out a hypothesis-driven, experimentally robust framework for elucidating the mechanism of action of N-(4-methylphenyl)sulfonylacetamide. By systematically progressing from broad biological screening to specific enzyme inhibition assays and finally to direct target validation in a cellular context, researchers can build a compelling and evidence-based understanding of this compound's therapeutic potential. The true value of this molecule will be unlocked not by a single experiment, but by the thoughtful integration of multiple lines of evidence. The future of N-(4-methylphenyl)sulfonylacetamide in the landscape of drug discovery will be written by the data yet to be generated through the diligent application of the principles and protocols outlined herein.

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Protocols & Analytical Methods

Method

The Versatile Scaffold: N-(4-methylphenyl)sulfonylacetamide in Modern Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Structure In the landscape of medicinal chemistry, the sulfonamide functional group represents a cornerstone of therapeutic design, lending its unique physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Structure

In the landscape of medicinal chemistry, the sulfonamide functional group represents a cornerstone of therapeutic design, lending its unique physicochemical properties to a vast array of clinically significant drugs.[1][2] Within this distinguished class of compounds, N-(4-methylphenyl)sulfonylacetamide, also known as N-acetyl-p-toluenesulfonamide, emerges as a molecule of significant interest. Its structural simplicity, combining the well-recognized p-toluenesulfonamide moiety with an acetamide group, belies a rich potential for diverse pharmacological applications. This guide provides an in-depth exploration of the synthesis, established and putative mechanisms of action, and detailed protocols for investigating the utility of N-(4-methylphenyl)sulfonylacetamide in key areas of drug discovery, including oncology and infectious diseases.

While direct and extensive research on N-(4-methylphenyl)sulfonylacetamide itself is still maturing, a wealth of data from its parent compound, p-toluenesulfonamide, and other closely related derivatives provides a strong rationale for its investigation as a lead compound. This document will leverage these insights to present a comprehensive technical guide for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in medicinal chemistry.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃S[3]
Molecular Weight 213.25 g/mol [3]
Appearance Solid[3]
CAS Number 1888-33-1

Synthesis of N-(4-methylphenyl)sulfonylacetamide: A Detailed Protocol

The synthesis of N-(4-methylphenyl)sulfonylacetamide is a straightforward and efficient process, making it an attractive scaffold for medicinal chemistry exploration. The following protocol is adapted from established methods for N-acylation of sulfonamides.[2]

Reaction Scheme

Synthesis of N-(4-methylphenyl)sulfonylacetamide cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product pTsNH2 p-Toluenesulfonamide reaction_step + pTsNH2->reaction_step Ac2O Acetic Anhydride Ac2O->reaction_step SilicaSulfuricAcid Silica Sulfuric Acid SilicaSulfuricAcid->reaction_step Catalyst Target N-(4-methylphenyl)sulfonylacetamide reaction_step->Target caption Figure 1. Synthesis of N-(4-methylphenyl)sulfonylacetamide.

Caption: Figure 1. Synthesis of N-(4-methylphenyl)sulfonylacetamide.

Materials and Reagents
  • p-Toluenesulfonamide

  • Acetic anhydride or acetyl chloride

  • Silica sulfuric acid (as a solid acid catalyst)

  • Ethyl acetate

  • Ethanol

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and stirring equipment

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add p-toluenesulfonamide and a catalytic amount of silica sulfuric acid.

  • Addition of Acetylating Agent: To this vigorously stirred mixture, add acetic anhydride (or acetyl chloride) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting sulfonamide spot and the appearance of a new, less polar product spot will indicate reaction completion.

  • Work-up: Upon completion, add ethyl acetate to the reaction mixture.

  • Catalyst Removal: Filter the mixture to remove the solid silica sulfuric acid catalyst.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with deionized water to remove any remaining acid and unreacted acetic anhydride.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an ethanolic solution to yield colorless plates of N-(4-methylphenyl)sulfonylacetamide.[2]

Applications in Medicinal Chemistry: A Focus on Oncology

While direct studies on the anticancer effects of N-(4-methylphenyl)sulfonylacetamide are limited, compelling evidence from its parent compound, para-toluenesulfonamide (PTS), suggests a strong potential for antitumor activity, particularly in castration-resistant prostate cancer (CRPC).[4]

Proposed Mechanism of Action: Targeting the Akt-mTOR Pathway

Research on PTS has revealed a multi-faceted mechanism of action against CRPC cell lines (PC-3 and DU-145).[4] It is highly probable that N-(4-methylphenyl)sulfonylacetamide exerts its effects through a similar pathway.

The proposed mechanism involves:

  • Cell Cycle Arrest: Induction of G1 phase cell cycle arrest, independent of p21 and p27, through the downregulation of cyclin D1 and inhibition of Rb phosphorylation.[4]

  • Induction of Apoptosis: A significant loss of mitochondrial membrane potential, attributed to the upregulation of pro-apoptotic Bcl-2 family members, Bak and PUMA, leading to programmed cell death.[4]

  • Inhibition of the mTOR/p70S6K Pathway: PTS has been shown to inhibit the phosphorylation of key proteins in this critical cell survival and proliferation pathway. This inhibition can be both Akt-dependent (in PTEN null cells like PC-3) and Akt-independent (in PTEN wild-type cells like DU-145).[4]

  • Disruption of Lipid Rafts: The compound appears to disrupt the integrity of lipid rafts, which are specialized membrane microdomains that serve as platforms for various signaling molecules, including Akt and mTOR. This disruption may explain the inactivation of these kinases.[4]

Anticancer Mechanism of p-Toluenesulfonamide cluster_membrane Cell Membrane cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction PTS p-Toluenesulfonamide (and likely N-(4-methylphenyl)sulfonylacetamide) LipidRaft Lipid Raft Disruption PTS->LipidRaft Inhibits mTOR mTOR PTS->mTOR Inhibits (Akt-dependent/independent) CyclinD1 Cyclin D1 Downregulation PTS->CyclinD1 Induces Rb Rb Phosphorylation Inhibition PTS->Rb Induces Bak_PUMA Bak and PUMA Upregulation PTS->Bak_PUMA Induces Akt Akt LipidRaft->Akt Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates G1Arrest G1 Cell Cycle Arrest CyclinD1->G1Arrest Rb->G1Arrest Mito Mitochondrial Dysfunction Bak_PUMA->Mito Apoptosis Apoptosis Mito->Apoptosis caption Figure 2. Proposed anticancer mechanism of p-toluenesulfonamide.

Caption: Figure 2. Proposed anticancer mechanism of p-toluenesulfonamide.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of N-(4-methylphenyl)sulfonylacetamide on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., PC-3, DU-145, A549, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • N-(4-methylphenyl)sulfonylacetamide (dissolved in DMSO to create a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-(4-methylphenyl)sulfonylacetamide in complete culture medium from the stock solution. Add the different concentrations to the wells in triplicate. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential as an Antimicrobial Agent

The sulfonamide class of drugs has a long and storied history as antimicrobial agents. They typically function by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. While the N-acetylated form may have altered activity, it is worthwhile to investigate the antimicrobial potential of N-(4-methylphenyl)sulfonylacetamide. Studies on p-toluenesulfonamide derivatives have demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[5][6]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the antibacterial activity of a compound.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • N-(4-methylphenyl)sulfonylacetamide (dissolved in a suitable solvent like DMSO)

  • 96-well microplates

  • Standard antibiotic for positive control (e.g., ampicillin, ciprofloxacin)

Procedure:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of N-(4-methylphenyl)sulfonylacetamide in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition: A Potential Carbonic Anhydrase Inhibitor

Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[7] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[7][8] It is plausible that N-(4-methylphenyl)sulfonylacetamide could exhibit inhibitory activity against carbonic anhydrases.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This is a generalized protocol for assessing the inhibition of carbonic anhydrase activity.

Materials:

  • Purified human carbonic anhydrase (e.g., hCA II)

  • p-Nitrophenyl acetate (pNPA) as a substrate

  • Tris-HCl buffer

  • N-(4-methylphenyl)sulfonylacetamide

  • A standard carbonic anhydrase inhibitor (e.g., acetazolamide)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, the carbonic anhydrase enzyme, and different concentrations of N-(4-methylphenyl)sulfonylacetamide.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction: Add the substrate, pNPA, to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 400 nm over time. The hydrolysis of pNPA by carbonic anhydrase produces the yellow-colored p-nitrophenol.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

N-(4-methylphenyl)sulfonylacetamide represents a promising and synthetically accessible scaffold for medicinal chemistry research. Based on the robust evidence from its parent compound, p-toluenesulfonamide, and the broader class of sulfonamides, this molecule warrants further investigation as a potential anticancer, antimicrobial, and enzyme-inhibiting agent. The protocols provided in this guide offer a solid foundation for researchers to explore and validate these potential therapeutic applications. Future work should focus on direct biological evaluation of N-(4-methylphenyl)sulfonylacetamide, structure-activity relationship (SAR) studies of its derivatives, and in vivo efficacy studies to translate the in vitro findings into potential clinical candidates.

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  • Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Molecules, 28(14), 5431.
  • Gentile, D., et al. (2022). Potent and Broad-Spectrum Bactericidal Activity of a Nanotechnologically Manipulated Novel Pyrazole. Pharmaceutics, 14(4), 844.
  • Australian Industrial Chemicals Introduction Scheme. (2022, January 14).
  • Ullah, I., et al. (2022). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. Molecules, 27(11), 3568.
  • Angapelly, S., et al. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1268.
  • Salama, M. A., et al. (2013). comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF.
  • Marrassini, C., et al. (2021).

Sources

Application

Application Notes & Protocols: N-(4-methylphenyl)sulfonylacetamide as a Versatile Chemical Intermediate

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Role of N-(4-methylphenyl)sulfonylacetamide in Synthesis N-(4-methylphenyl)sulfonylacetamide, also known as N-Tosylacetamide, is a crystalline...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of N-(4-methylphenyl)sulfonylacetamide in Synthesis

N-(4-methylphenyl)sulfonylacetamide, also known as N-Tosylacetamide, is a crystalline solid that serves as a valuable and versatile intermediate in modern organic synthesis.[1] Its structure uniquely combines a protected sulfonamide group with an activated N-H bond, making it a strategic precursor for constructing more complex molecules, particularly within the field of medicinal chemistry. The sulfonamide moiety is a cornerstone in drug design, appearing in a wide array of therapeutic agents due to its ability to mimic the transition state of tetrahedral intermediates and engage in strong hydrogen bonding interactions with biological targets.[2] Compounds containing the sulfonamide group exhibit a broad spectrum of biological activities, including uses as anti-hypertensive and anti-HIV agents.[3]

This guide provides an in-depth exploration of N-(4-methylphenyl)sulfonylacetamide, detailing its physicochemical properties, synthesis protocols, and key applications. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, chemists, and drug development professionals aiming to leverage this intermediate in their synthetic workflows.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and structural properties is fundamental to its effective application. N-(4-methylphenyl)sulfonylacetamide is a solid at room temperature, and its structural parameters have been well-characterized by single-crystal X-ray diffraction.[4][5]

PropertyValueSource
IUPAC Name N-(4-methylphenyl)sulfonylacetamide[6]
Synonyms N-Tosylacetamide, N-Acetyl-p-toluenesulfonamide[1]
CAS Number 1888-33-1[1][6]
Molecular Formula C₉H₁₁NO₃S[1][4]
Molecular Weight 213.25 g/mol [4]
Appearance Solid, Colourless Plates[1][4]
InChI Key BVJCFOOIOSGZFW-UHFFFAOYSA-N[1][6]
Crystal System Monoclinic[4][5]
Space Group P2₁/c[4][5]

The crystal structure reveals that molecules are linked by hydrogen bonds to form dimers, which are further connected into an infinite tape-like structure.[4][5] This intermolecular organization is crucial for understanding its solid-state reactivity and solubility.

Synthesis Protocol for N-(4-methylphenyl)sulfonylacetamide

The preparation of N-(4-methylphenyl)sulfonylacetamide is typically achieved through the N-acylation of p-toluenesulfonamide. The following protocol is a robust method that utilizes a solid acid catalyst, simplifying workup and purification.

Rationale for Experimental Design

The choice of silica sulfuric acid as a catalyst provides a heterogeneous system. This is advantageous because the catalyst can be easily removed by simple filtration at the end of the reaction, avoiding complex aqueous workups that might be required to remove a soluble acid catalyst. Acetic anhydride is used as the acetylating agent, offering a cost-effective and highly reactive source of the acetyl group. The reaction is monitored by Thin Layer Chromatography (TLC), a standard and rapid technique for tracking the consumption of starting materials and the formation of the product.

Visualizing the Synthesis Workflow

reagents p-Toluenesulfonamide + Acetic Anhydride + Silica Sulfuric Acid mixing Vigorous Stirring at Room Temperature reagents->mixing monitoring Monitor by TLC mixing->monitoring workup 1. Add Ethyl Acetate 2. Filter to remove catalyst monitoring->workup Reaction Complete extraction 1. Wash filtrate with Water 2. Dry organic layer 3. Evaporate solvent workup->extraction purification Recrystallize from Ethanol extraction->purification product N-(4-methylphenyl)sulfonylacetamide (Colourless Plates) purification->product

Caption: Workflow for the synthesis of N-(4-methylphenyl)sulfonylacetamide.

Step-by-Step Experimental Protocol

Materials:

  • 4-Methylbenzenesulfonamide (p-toluenesulfonamide)

  • Acetic anhydride

  • Silica sulfuric acid (solid catalyst)

  • Ethyl acetate

  • Ethanol

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, TLC plates, and filtration apparatus.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-methylbenzenesulfonamide (1 equivalent).

  • Add a catalytic amount of silica sulfuric acid.

  • Begin vigorous stirring at room temperature (RT).

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred mixture.[4]

  • Monitor the progress of the reaction by TLC until the starting sulfonamide spot is no longer visible.

  • Upon completion, add ethyl acetate to the reaction mixture to dissolve the product.[4]

  • Remove the solid silica sulfuric acid catalyst by filtration, washing the filter cake with a small amount of ethyl acetate.[4]

  • Transfer the combined filtrate to a separatory funnel. Wash with deionized water to remove any remaining acetic acid or unreacted anhydride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[4]

  • Purify the resulting crude solid by recrystallization from an ethanolic solution to yield the final product as colorless plates.[4]

Applications in Organic Synthesis

The utility of N-(4-methylphenyl)sulfonylacetamide stems from its capacity to act as a precursor to the tosylamide group, a key functional group in various transformations.

Intermediate for N-Substituted Sulfonamides

The primary application of this intermediate is in the synthesis of more complex, N-substituted sulfonamides, which are prevalent in pharmaceuticals.[3] The acetyl group serves as a protecting group that can be selectively removed under hydrolytic conditions to reveal the primary sulfonamide nitrogen. This nitrogen can then be functionalized.

Conceptual Workflow:

  • Deprotection: The acetyl group is hydrolyzed, typically under acidic or basic conditions, to yield p-toluenesulfonamide.

  • N-Functionalization: The resulting primary sulfonamide is then coupled with an appropriate electrophile (e.g., an alkyl halide or aryl halide) to form the desired N-substituted product. General methods for sulfonamide synthesis often involve reacting a sulfonyl chloride with an amine.[7][8]

start N-(4-methylphenyl) sulfonylacetamide deprotection Hydrolysis (e.g., 6N HCl, reflux) start->deprotection intermediate p-Toluenesulfonamide deprotection->intermediate coupling Coupling Reaction (e.g., + R-X, Base) intermediate->coupling final_product N-Substituted p-Toluenesulfonamide coupling->final_product

Caption: General workflow for N-functionalization via deprotection.

Protocol: Hydrolysis of the Acetyl Group This protocol is adapted from general procedures for the deprotection of N-acetylated sulfonamides.[8]

  • Suspend N-(4-methylphenyl)sulfonylacetamide (1 equivalent) in 6N hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, carefully neutralize the mixture with a base (e.g., 25% sodium hydroxide solution) until a precipitate forms.[8]

  • Filter the solid product (p-toluenesulfonamide), wash with cold water, and dry. This intermediate is now ready for subsequent N-functionalization reactions.

Reagent in Advanced Transformations

Beyond its role as a protected sulfonamide, N-(4-methylphenyl)sulfonylacetamide and its derivatives have been employed in more specialized reactions, highlighting its versatility.

  • Allylic Aminations: It has been used in dehydrogenative allylic aminations of but-3-enoic acid derivatives, demonstrating its utility in C-N bond formation.[6]

  • Bromolactonization: The compound has been cited in the context of enantioselective bromolactonization of olefinic acids, suggesting its potential role or that of a closely related derivative in facilitating complex cyclization reactions.[6]

  • Precursor to Bromo-Organic Reagents: It is related to the development of N,N-Dibromo-p-toluenesulfonamide (TsNBr₂), a powerful brominating agent, indicating its place within a family of synthetically useful tosyl-based reagents.[6]

Safety, Handling, and Storage

Proper handling of all chemical intermediates is paramount for laboratory safety. While specific GHS classification for N-(4-methylphenyl)sulfonylacetamide is not detailed in the provided results, related acetamide and sulfonamide compounds often present hazards that should be anticipated.

  • Potential Hazards: Based on analogous structures, risks may include skin irritation, serious eye irritation, and potential respiratory irritation.[9][10][11] Some related compounds are harmful if swallowed.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][13] Work in a well-ventilated area or a chemical fume hood.[9]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[11][13]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

N-(4-methylphenyl)sulfonylacetamide is a strategically important chemical intermediate whose value lies in its stable, crystalline nature and its capacity to serve as a protected precursor to the versatile p-toluenesulfonamide group. Its straightforward synthesis and demonstrated utility in constructing complex sulfonamides and participating in other advanced C-N bond-forming reactions make it an essential tool for synthetic chemists. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and materials science to effectively and safely incorporate this compound into their synthetic programs.

References

  • Fun, H.-K., Chia, T. S., Hegde, P., Jyothi, K., & D'Souza, P. R. (2012). N-[(4-Methylphenyl)sulfonyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2025. [Link]

  • John, J., Lodhi, I. K., Sarip, M. N., & Tiekink, E. R. T. (2010). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2031. [Link]

  • N4-Acetylsulfanilamide. PubChem, National Institutes of Health. [Link]

  • Acetamide, N-(4-methylphenyl)-. NIST Chemistry WebBook. [Link]

  • Comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. ResearchGate. [Link]

  • N-((4-(Acetylamino)phenyl)sulfonyl)acetamide. PubChem, National Institutes of Health. [Link]

  • Fun, H.-K., et al. (2012). N-[(4-Methylphenyl)sulfonyl]acetamide. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry. [Link]

  • Bowser, J. R., Williams, P. J., & Kura, K. (2012). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 53(49), 6679-6681. [Link]

  • Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9). Cheméo. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ResearchGate. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • Dakhel, Z. A., et al. (2017). Synthesis of New Sulfonamide Derivatives-Phenyl. Der Pharmacia Lettre, 9(3), 121-135. [Link]

  • Safety Data Sheet - N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide. AA Blocks. [Link]

  • Khan, I. U., et al. (2010). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E, 66(Pt 8), o2033. [Link]

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Method

N-sulfonylation of amides using p-toluenesulfonyl chloride methodology

An Application Guide to the N-Sulfonylation of Amides using p-Toluenesulfonyl Chloride Introduction: The Significance of N-Acylsulfonamides In the landscape of modern drug discovery and organic synthesis, the N-acylsulfo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the N-Sulfonylation of Amides using p-Toluenesulfonyl Chloride

Introduction: The Significance of N-Acylsulfonamides

In the landscape of modern drug discovery and organic synthesis, the N-acylsulfonamide moiety stands out as a critical functional group. Valued for its unique electronic and steric properties, it frequently serves as a bioisosteric replacement for carboxylic acids, enhancing properties such as cell permeability, metabolic stability, and target binding affinity.[1] The synthesis of these compounds, therefore, is of paramount importance. The N-sulfonylation of amides with p-toluenesulfonyl chloride (TsCl) is a foundational method for creating these valuable structures.

This document serves as a detailed guide for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's mechanistic underpinnings, the rationale behind procedural choices, and a robust framework for successful execution and troubleshooting.

Core Principles: Mechanistic Rationale and Causality

The direct N-sulfonylation of an amide presents a distinct chemical challenge. Unlike amines, the nitrogen atom in an amide is significantly less nucleophilic. This reduced reactivity is a direct consequence of the adjacent electron-withdrawing carbonyl group, which delocalizes the nitrogen's lone pair of electrons through resonance.

Therefore, successful sulfonylation is not merely a mixing of reagents; it is a strategic process centered on enhancing the amide's nucleophilicity. The cornerstone of this strategy is the use of a base.

The Role of the Base: A Prerequisite for Reactivity

A base is indispensable in this reaction for two primary reasons:

  • Deprotonation: The base removes the acidic proton from the amide nitrogen, generating a highly nucleophilic amidate anion. This anion is the active species that attacks the electrophilic sulfur atom of the p-toluenesulfonyl chloride.

  • Acid Scavenging: The reaction between the amidate and TsCl liberates a molecule of hydrochloric acid (HCl). The base neutralizes this acidic byproduct, preventing it from protonating the starting amide or the product and halting the reaction.[2]

The choice of base is a critical experimental parameter, dictating the reaction's efficiency and scope. For relatively reactive amides, organic bases like pyridine or triethylamine suffice. For less nucleophilic or sterically encumbered amides, a more powerful, non-nucleophilic base such as sodium hydride (NaH) is required to drive the initial deprotonation to completion.

Reaction Mechanism Workflow

The logical flow of the reaction proceeds through two key stages: activation of the amide followed by nucleophilic attack.

cluster_0 Step 1: Amide Activation cluster_1 Step 2: Sulfonylation Amide Amide Substrate (R-CO-NH-R') Amidate Activated Amidate Anion Amide->Amidate Deprotonation Base Base (e.g., Pyridine, NaH) TsCl p-Toluenesulfonyl Chloride (TsCl) Amidate->TsCl Product N-Acylsulfonamide Product TsCl->Product Nucleophilic Attack

Caption: General workflow for base-mediated N-sulfonylation of amides.

Experimental Protocols

Safety First: p-Toluenesulfonyl chloride is a lachrymator and is moisture-sensitive. Sodium hydride (NaH) is a flammable solid that reacts violently with water. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: General N-Sulfonylation of Primary and Secondary Amides

This protocol is suitable for most unhindered primary and secondary amides.[3] Pyridine serves as both the base and the solvent, simplifying the procedure.

Materials & Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes and needles

  • Ice bath

  • Amide substrate

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Place the amide (1.0 eq) in a dry round-bottom flask equipped with a magnetic stir bar.

  • Solvent & Base Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous pyridine (sufficient to dissolve the amide, typically 5-10 mL per gram of amide). Stir until the amide is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to moderate the exothermic reaction upon adding TsCl.

  • TsCl Addition: Add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 1 M HCl (use at least 5-10 volumes relative to the pyridine volume) and an extraction solvent like DCM or EtOAc.

  • Workup - Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with 1 M HCl (2x, to remove all pyridine), saturated NaHCO₃ solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization or flash column chromatography on silica gel.

Protocol 2: Ultrasound-Assisted N-Sulfonylation for Accelerated Reactions

Recent advancements have demonstrated that sonication can dramatically accelerate the N-sulfonylation of amides, often leading to completion in minutes rather than hours.[2] This method, developed by Pasha et al., utilizes atomized sodium in a mixed solvent system.[2]

Materials & Equipment:

  • Ultrasonic bath (e.g., 35 kHz)

  • Reaction vial with a stir bar

  • Amide, imide, or anilide substrate

  • p-Toluenesulfonyl chloride (TsCl)

  • Atomized sodium

  • Anhydrous ethanol (EtOH) and tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • Reagent Mixture: In a reaction vial, combine the amide (1.0 eq, e.g., 2.5 mmol), p-TsCl (1.0 eq, 2.5 mmol), and atomized sodium (e.g., 2.0 mg atom).[2]

  • Solvent Addition: Add anhydrous ethanol (e.g., 2 mL) and anhydrous THF (e.g., 1 mL).[2]

  • Sonication: Place the vial in an ultrasonic bath maintained at 25 °C and sonicate for the required time (typically 2-8 minutes). Monitor completion by TLC.

  • Workup: Upon completion, filter the reaction mixture. Wash the filter cake with water and ether. Extract the filtrate with ether (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, and remove the solvent under vacuum to yield the N-sulfonylated product.[2]

Data Summary: Reaction Condition Optimization

The optimal conditions for N-sulfonylation can vary based on the substrate's reactivity. The following table provides a summary of reported conditions for various substrates.

EntrySubstrate TypeReagent/CatalystSolvent SystemTimeYield (%)Reference
1Aniline (Amine)Atomized SodiumEtOH / THF3 min98[2]
2Benzamide (Amide)Atomized SodiumEtOH / THF5 min94[2]
3Phthalimide (Imide)Atomized SodiumEtOH / THF2 min98[2]
4Acetanilide (Anilide)Atomized SodiumEtOH / THF8 min90[2]
5Aniline (Amine)None (Solvent-free)None20 min65[4]
64-NitroanilineZnO (1 mol%)None2 h90[4]

Note: The ultrasound-assisted reactions (Entries 1-4) demonstrate significantly faster conversions compared to conventional or solvent-free methods.[2][4]

Troubleshooting & Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficiently strong base for the amide substrate.2. Reagents (especially TsCl) degraded by moisture.3. Steric hindrance near the amide nitrogen.1. Switch to a stronger base (e.g., NaH in THF).2. Use freshly purchased or purified TsCl and ensure anhydrous solvents.3. Increase reaction temperature and/or time. Consider a less bulky sulfonyl chloride if possible.
Multiple Products on TLC 1. Formation of di-sulfonamide with primary amides.2. Side reactions due to excess heat or reactive impurities.1. Use TsCl as the limiting reagent (≤1.0 eq).2. Maintain cooling during TsCl addition and run the reaction at the lowest effective temperature.
Difficult Purification 1. Persistent pyridine contamination.2. Co-elution of product with unreacted TsCl.1. Perform thorough acidic washes (1 M HCl) during workup.2. Unreacted TsCl can be quenched by adding a small amount of aqueous ammonia to the crude mixture before workup and extraction.

Conclusion

The N-sulfonylation of amides using p-toluenesulfonyl chloride is a versatile and powerful transformation in the chemist's toolkit. A successful outcome hinges on a solid understanding of the underlying mechanism, particularly the critical need to enhance amide nucleophilicity through appropriate base selection. While traditional methods using pyridine or stronger bases like NaH are reliable, emerging techniques such as ultrasound-assisted synthesis offer compelling advantages in speed and efficiency. By carefully selecting the protocol that matches the substrate's reactivity and adhering to rigorous experimental technique, researchers can confidently and effectively synthesize a wide array of valuable N-acylsulfonamide compounds.

References

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • Pasha, M. A., Khan, R. R., & Shrivatsa, N. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Ultrasonics Sonochemistry, 26, 15-21. Available at: [Link]

  • Das, B., & Majumder, A. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-214. Available at: [Link]

  • Pasha, M. A., Khan, R. R., & Shrivatsa, N. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized. CORE. Available at: [Link]

  • Tayebee, R. (2013). Sulfonylation of aniline, 4-nitroaniline, and some alcohols with p-toluenesulfonyl chloride under solvent free condition. American Journal of Organic Chemistry, 3(4), 91-95. Available at: [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Leclercq, E., et al. (2024). Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation. Organic Letters. Available at: [Link]

  • Hebborn, C. A., & Raftery, J. (2019). Recent advances in the synthesis of N-acyl sulfonamides. RSC. Available at: [Link]

  • Zainullina, L., et al. (2022). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub. Available at: [Link]

  • Zarei, M., & Jarrahpour, A. (2011). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Journal of Applied Polymer Science. Available at: [Link]

Sources

Application

Experimental setup for scaling up N-(4-methylphenyl)sulfonylacetamide production

An Application Note for the Scalable Synthesis of N-(4-methylphenyl)sulfonylacetamide Abstract This application note provides a comprehensive and scalable protocol for the synthesis of N-(4-methylphenyl)sulfonylacetamide...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of N-(4-methylphenyl)sulfonylacetamide

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of N-(4-methylphenyl)sulfonylacetamide, a valuable building block in medicinal and organic chemistry. The described methodology is designed for robustness and reproducibility, transitioning from laboratory-scale to larger-scale production. We delve into the underlying chemical principles, provide a detailed step-by-step experimental procedure, and outline essential in-process controls and analytical characterization techniques. The causality behind experimental choices is explained to empower researchers in adapting the protocol for specific needs. All procedures emphasize safety and efficiency, making this guide suitable for researchers, chemists, and drug development professionals.

Introduction: Scientific Context and Significance

N-(4-methylphenyl)sulfonylacetamide, also known as N-Tosylacetamide or N-Acetyl-p-toluenesulfonamide, belongs to the sulfonamide class of organic compounds.[1] Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[2][3] The core sulfonamide moiety (-SO₂NR₂) is a key structural feature in numerous therapeutic agents, including antimicrobial, anti-inflammatory, and anticonvulsant drugs.[4][5] The title compound serves as a critical intermediate, enabling further molecular elaboration in the synthesis of complex pharmaceutical and agrochemical agents.[6]

The classical and most direct route to N-acylsulfonamides involves the acylation of a parent sulfonamide.[4] This application note details a robust and scalable N-acetylation of 4-methylbenzenesulfonamide (p-toluenesulfonamide) using acetic anhydride. The protocol is designed to be a self-validating system, incorporating clear checkpoints and characterization steps to ensure the integrity of the final product.

Chemical Theory and Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the p-toluenesulfonamide acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the acetic anhydride molecule. The sulfonamide's nitrogen is rendered nucleophilic enough for this reaction, which can be facilitated by a catalyst.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-toluenesulfonamide attacks a carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a good leaving group.

  • Deprotonation: The acetate ion then acts as a base, deprotonating the positively charged nitrogen atom to yield the final product, N-(4-methylphenyl)sulfonylacetamide, and acetic acid as a byproduct.

The use of a solid acid catalyst like silica sulfuric acid can enhance the reaction rate by protonating the carbonyl oxygen of the acetic anhydride, thereby increasing its electrophilicity.[2][3]

Reaction_Mechanism pTSA p-Toluenesulfonamide (Nucleophile) Intermediate Tetrahedral Intermediate pTSA->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (Electrophile) Ac2O->Intermediate Product N-(4-methylphenyl)sulfonylacetamide Intermediate->Product Leaving Group Departure Byproduct Acetic Acid Intermediate->Byproduct Deprotonation

Caption: Nucleophilic acyl substitution mechanism.

Scalable Experimental Protocol

This protocol is designed for a nominal 100-gram scale synthesis but can be proportionally adjusted.

Materials and Equipment

Reagents:

  • p-Toluenesulfonamide (≥98% purity)

  • Acetic Anhydride (≥98% purity)

  • Ethyl Acetate (ACS grade)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Silica Sulfuric Acid (Optional catalyst, ~1-2 mol%)

  • Standard TLC plates (Silica gel 60 F₂₅₄)

Equipment:

  • 2 L three-neck round-bottom flask

  • Overhead mechanical stirrer with paddle

  • Heating mantle with temperature controller and thermocouple

  • Reflux condenser

  • Dropping funnel (500 mL)

  • Büchner funnel and vacuum flask (2 L)

  • Vacuum oven

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical balance

  • Melting point apparatus

  • FTIR and NMR spectrometers

Quantitative Data Summary
Reagent/ProductFormulaMol. Wt. ( g/mol )Amount (g)Moles (mol)Molar Ratio
p-ToluenesulfonamideC₇H₉NO₂S171.22100.00.5841.0
Acetic AnhydrideC₄H₆O₃102.0989.40.8761.5
Theoretical Product Yield C₉H₁₁NO₃S 213.25 124.5 0.584 -
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble the 2 L three-neck flask with the overhead stirrer, reflux condenser, and dropping funnel in a certified chemical fume hood.[4] Ensure all glassware is dry.

    • Charge the flask with p-toluenesulfonamide (100.0 g, 0.584 mol).

    • Optional: Add silica sulfuric acid (2-3 g) as a catalyst.[2]

  • Reagent Addition:

    • Add acetic anhydride (89.4 g, 0.876 mol) to the dropping funnel.

    • Begin stirring the solid p-toluenesulfonamide at a moderate speed (e.g., 150-200 RPM).

    • Add the acetic anhydride dropwise to the reaction flask over 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 60 °C during the addition.

  • Reaction Execution:

    • After the addition is complete, heat the reaction mixture to 100-110 °C using the heating mantle.

    • Maintain this temperature with continuous stirring for 2-3 hours.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the p-toluenesulfonamide spot has disappeared.[2]

  • Work-up and Crude Product Isolation:

    • Allow the reaction mixture to cool to room temperature. The product will likely begin to crystallize.

    • Slowly and carefully add 500 mL of cold deionized water to the flask with stirring to quench any remaining acetic anhydride and precipitate the product fully.

    • Stir the resulting slurry for 30 minutes.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) until the filtrate is neutral to pH paper.

  • Purification by Recrystallization:

    • Transfer the crude solid to a 2 L beaker.

    • Add a minimal amount of hot 95% ethanol to dissolve the solid completely (approximately 400-500 mL).[2]

    • Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.

    • Collect the purified, colorless crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold ethanol.

  • Drying:

    • Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved. A typical yield is 85-95%.

In-Process Controls and Product Characterization

A self-validating protocol requires rigorous analysis to ensure product identity and purity.

  • TLC Monitoring: Use a mobile phase of Hexane:Ethyl Acetate (e.g., 3:1 v/v). Visualize spots under UV light (254 nm). The product should have a different Rf value than the starting material.

  • Melting Point: The purified N-(4-methylphenyl)sulfonylacetamide should exhibit a sharp melting point.

  • FTIR Spectroscopy: Key peaks (cm⁻¹) should be observed corresponding to N-H stretch, C=O stretch (amide I), S=O asymmetric and symmetric stretches.

  • ¹H NMR Spectroscopy: The spectrum should show distinct signals for the aromatic protons, the methyl protons of the tosyl group, and the methyl protons of the acetyl group, with appropriate chemical shifts and integrations.

  • Purity by HPLC: Purity should be assessed using a suitable C18 column and a mobile phase such as acetonitrile/water. The product should appear as a single major peak (typically >98% purity).

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Reagents 2. Reagent Charging (p-Toluenesulfonamide, Acetic Anhydride) Setup->Reagents Reaction 3. Reaction (Heat to 100-110 °C, 2-3h) Reagents->Reaction TLC 4. In-Process Control (TLC Monitoring) Reaction->TLC Monitor TLC->Reaction Continue if incomplete Workup 5. Work-up & Isolation (Quench, Filter, Wash) TLC->Workup Proceed if complete Purify 6. Purification (Recrystallization from Ethanol) Workup->Purify Dry 7. Drying (Vacuum Oven) Purify->Dry Characterize 8. Final Product Characterization (MP, FTIR, NMR, HPLC) Dry->Characterize

Caption: Scalable synthesis workflow.

Safety Precautions

Adherence to safety protocols is paramount for any chemical synthesis.

  • Personal Protective Equipment (PPE): A lab coat, chemical-resistant gloves, and safety goggles must be worn at all times.[4]

  • Fume Hood: All operations, especially the handling of acetic anhydride and hot solvents, must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[4]

  • Reagent Handling: Acetic anhydride is corrosive and a lachrymator. Handle with extreme care. The quenching process is exothermic and should be done slowly and with cooling available.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with institutional and local environmental regulations.

Conclusion

This application note presents a validated, detailed, and scalable protocol for the synthesis of N-(4-methylphenyl)sulfonylacetamide. By explaining the chemical principles and providing clear, step-by-step instructions with integrated checkpoints, this guide serves as an authoritative resource for researchers. The methodology is robust, efficient, and prioritizes safety, enabling the reliable production of this important chemical intermediate for applications in drug discovery and development.

References

  • Fun, H.-K., Chia, T. S., Hegde, P., Jyothi, K., & D’Souza, P. R. (2012). N-[(4-Methylphenyl)sulfonyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2025. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • ResearchGate. (2012). (PDF) N-[(4-Methylphenyl)sulfonyl]acetamide. Available at: [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]

  • Google Patents. (2015). CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide.
  • RSC Publishing. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

Sources

Method

Application Notes and Protocols for N-(4-methylphenyl)sulfonylacetamide in Antimicrobial Research

Introduction: Re-evaluating the Sulfonamide Scaffold with N-(4-methylphenyl)sulfonylacetamide The relentless rise of antimicrobial resistance necessitates a multi-pronged approach to drug discovery, including the reinves...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating the Sulfonamide Scaffold with N-(4-methylphenyl)sulfonylacetamide

The relentless rise of antimicrobial resistance necessitates a multi-pronged approach to drug discovery, including the reinvestigation of established pharmacophores. Sulfonamides, the first class of synthetic antimicrobial agents, have a long and storied history in chemotherapy.[1] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway, remains a valid therapeutic target.[1] N-(4-methylphenyl)sulfonylacetamide, also known as N-Tosylacetamide, is a derivative that combines the core p-toluenesulfonamide moiety with an acetamide group. This modification presents an intriguing subject for contemporary antimicrobial research, offering potential for novel structure-activity relationships and a renewed attack on microbial pathogens.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the antimicrobial potential of N-(4-methylphenyl)sulfonylacetamide. We will provide not only detailed, step-by-step protocols for its synthesis and antimicrobial evaluation but also the scientific rationale behind these experimental designs, empowering researchers to conduct robust and self-validating studies.

Physicochemical Properties of N-(4-methylphenyl)sulfonylacetamide

A foundational understanding of the test compound's properties is critical for experimental design, including solvent selection and concentration calculations.

PropertyValueReference
CAS Number 1888-33-1[2]
Molecular Formula C₉H₁₁NO₃S[3]
Molecular Weight 213.25 g/mol [3]
Appearance Solid[3]
Synonyms N-Tosylacetamide, N-Acetyl-p-toluenesulfonamide[3]

Part 1: Synthesis of N-(4-methylphenyl)sulfonylacetamide

The synthesis of N-(4-methylphenyl)sulfonylacetamide can be readily achieved through the N-acylation of p-toluenesulfonamide. The following protocol is adapted from established methods for the acylation of sulfonamides.[4][5]

Protocol 1: Synthesis via Acylation

This protocol describes the acetylation of 4-methylbenzenesulfonamide using an acid anhydride in the presence of a solid acid catalyst.

Materials:

  • 4-methylbenzenesulfonamide (p-toluenesulfonamide)

  • Acetic anhydride (or acetyl chloride)

  • Silica sulfuric acid (or another suitable catalyst)

  • Ethyl acetate

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

  • Stir plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, create a mixture of 4-methylbenzenesulfonamide and a catalytic amount of silica sulfuric acid.

  • Addition of Acylating Agent: While vigorously stirring the mixture at room temperature, slowly add the acylating agent (e.g., acetic anhydride or acetyl chloride).[4]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]

  • Work-up: Upon completion of the reaction, add ethyl acetate to the flask.

  • Catalyst Removal: Remove the solid catalyst by filtration.[4]

  • Extraction: Wash the filtrate with water.

  • Drying and Evaporation: Dry the organic layer and then evaporate the solvent.[4]

  • Purification: Purify the crude product by recrystallization from an ethanolic solution to yield the final product.[4]

Part 2: Antimicrobial Activity Assessment

The core of evaluating N-(4-methylphenyl)sulfonylacetamide lies in determining its efficacy against a panel of clinically relevant bacteria. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol 2: Broth Microdilution Assay

Materials:

  • N-(4-methylphenyl)sulfonylacetamide

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator (35 ± 2 °C)

  • Microplate reader (optional)

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare stock solution of compound D Add compound to first well A->D B Prepare bacterial inoculum (0.5 McFarland) F Inoculate wells with bacterial suspension B->F C Dispense CAMHB into 96-well plate C->D E Perform 2-fold serial dilutions D->E E->F G Incubate at 35°C for 16-20 hours F->G H Visually inspect for growth inhibition G->H I Determine MIC (lowest concentration with no visible growth) H->I

Caption: Workflow for MIC determination by broth microdilution.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of N-(4-methylphenyl)sulfonylacetamide in a suitable solvent (e.g., DMSO) at a concentration at least 100-fold higher than the highest desired test concentration.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism. Suspend the colonies in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Preparation: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Serial Dilution: Add 50 µL of the compound's working stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.

  • Inoculation: Inoculate each well with 50 µL of the prepared bacterial suspension. This will result in a final volume of 100 µL in each well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Representative Data (Hypothetical):

Bacterial StrainGram StainHypothetical MIC (µg/mL)
Staphylococcus aureusPositive16
Enterococcus faecalisPositive32
Escherichia coliNegative64
Pseudomonas aeruginosaNegative>128
Kirby-Bauer Disk Diffusion Susceptibility Testing

The Kirby-Bauer method is a qualitative test that assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Protocol 3: Kirby-Bauer Disk Diffusion Assay

Materials:

  • N-(4-methylphenyl)sulfonylacetamide

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35 ± 2 °C)

  • Calipers or a ruler

Workflow Diagram:

Kirby_Bauer_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Application cluster_incubation Incubation cluster_analysis Analysis A Prepare compound- impregnated disks E Apply disks to agar surface A->E B Prepare bacterial inoculum (0.5 McFarland) D Inoculate MHA plate with bacterial suspension B->D C Prepare MHA plate C->D D->E F Incubate at 35°C for 16-20 hours E->F G Measure zone of inhibition diameter (mm) F->G H Interpret results (Susceptible, Intermediate, Resistant) G->H

Caption: Workflow for Kirby-Bauer disk diffusion testing.

Procedure:

  • Disk Preparation: Prepare a solution of N-(4-methylphenyl)sulfonylacetamide at a known concentration. Impregnate sterile filter paper disks with a specific volume of this solution and allow them to dry.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: Dip a sterile swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply the prepared disks to the surface of the inoculated agar plate. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The interpretation of these zone diameters as susceptible, intermediate, or resistant requires the establishment of specific breakpoints, which would need to be determined through correlation with MIC data.

Part 3: Elucidating the Mechanism of Action

As a sulfonamide derivative, the presumed mechanism of action for N-(4-methylphenyl)sulfonylacetamide is the inhibition of folic acid synthesis. This can be investigated through a PABA antagonism assay.

Conceptual Pathway:

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids DHPS->Dihydropteroate Enzymatic Reaction Compound N-(4-methylphenyl) sulfonylacetamide Compound->DHPS Competitive Inhibition

Caption: Presumed mechanism of action via folic acid synthesis inhibition.

Protocol 4: PABA Antagonism Assay

Principle: If N-(4-methylphenyl)sulfonylacetamide acts as a competitive inhibitor of DHPS, its antimicrobial activity should be reversed by the addition of excess PABA, the natural substrate of the enzyme.

Procedure:

  • Perform a standard MIC assay as described in Protocol 2.

  • In parallel, perform the same MIC assay using a medium supplemented with a high concentration of PABA (e.g., 100 µg/mL).

  • Compare the MIC values obtained in the presence and absence of exogenous PABA. A significant increase in the MIC value in the PABA-supplemented medium would strongly suggest that the compound targets the folic acid synthesis pathway.

Conclusion and Future Directions

These application notes provide a foundational framework for the synthesis and antimicrobial evaluation of N-(4-methylphenyl)sulfonylacetamide. The provided protocols, grounded in established standards, offer a robust starting point for researchers. While the primary hypothesis is that this compound will exhibit antibacterial activity through the inhibition of folate synthesis, it is crucial to experimentally validate this and determine its spectrum of activity. Further research could involve exploring its efficacy against a broader panel of resistant strains, investigating potential synergies with other antibiotics, and conducting structure-activity relationship studies with related analogs to optimize its antimicrobial properties.

References

  • Gowda, B. T., et al. (2012). N-[(4-Methylphenyl)sulfonyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2098. Available at: [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC, 2004(12), 14-22. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing N-(4-methylphenyl)sulfonylacetamide in Storage

Welcome to the technical support center for N-(4-methylphenyl)sulfonylacetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-methylphenyl)sulfonylacetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments. Our goal is to provide you with the expertise and practical solutions to maintain the quality of your N-(4-methylphenyl)sulfonylacetamide.

Introduction: Understanding the Stability of N-(4-methylphenyl)sulfonylacetamide

N-(4-methylphenyl)sulfonylacetamide is a molecule possessing both a sulfonamide and an acetamide functional group. This structure dictates its stability profile and potential degradation pathways. As with many fine chemicals, exposure to adverse environmental conditions such as heat, light, and humidity can compromise its purity over time. Understanding the inherent chemical vulnerabilities of this compound is the first step toward preventing its degradation.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section is structured in a question-and-answer format to directly address common challenges and observations during the storage and handling of N-(4-methylphenyl)sulfonylacetamide.

Question 1: I've noticed a change in the physical appearance of my stored N-(4-methylphenyl)sulfonylacetamide (e.g., color change, clumping). What could be the cause, and how can I verify if it has degraded?

Answer:

Changes in the physical appearance of a solid chemical are often the first indicators of potential degradation.

Causality:

  • Color Change (e.g., yellowing): This can be a sign of photodegradation or oxidative degradation. The aromatic ring and sulfonamide group can be susceptible to light-induced reactions.

  • Clumping or Caking: This typically indicates the absorption of moisture, which can lead to hydrolytic degradation of the acetamide or sulfonamide functional groups.

Troubleshooting Workflow:

A Observe Physical Change (e.g., color change, clumping) B Isolate a small sample for analysis A->B First Step F Review Storage Conditions: - Light exposure? - Humidity? - Temperature fluctuations? A->F Immediate Action C Perform Thin Layer Chromatography (TLC) - Compare with a fresh standard - Look for new spots B->C Quick Purity Check D Conduct High-Performance Liquid Chromatography (HPLC) Analysis - Compare retention time and peak purity with a standard C->D Quantitative Analysis E Characterize Degradants using LC-MS or GC-MS - Identify potential degradation products D->E If degradation is confirmed G Implement Corrective Actions: - Store in amber vials - Use desiccants - Control temperature F->G Prevent Future Issues

Caption: Troubleshooting workflow for observed physical changes.

Experimental Protocol: Stability Assessment via HPLC

This protocol provides a framework for assessing the purity of N-(4-methylphenyl)sulfonylacetamide and detecting potential degradation products.

Materials:

  • N-(4-methylphenyl)sulfonylacetamide (sample and a trusted, new standard)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of the N-(4-methylphenyl)sulfonylacetamide standard in acetonitrile at a concentration of 1 mg/mL. From this, prepare a working standard of 100 µg/mL by diluting with the mobile phase.

  • Sample Preparation: Prepare a solution of your stored N-(4-methylphenyl)sulfonylacetamide at the same concentration (100 µg/mL) in the mobile phase.

  • HPLC Conditions (Example):

    • Mobile Phase: 60:40 Acetonitrile:Water (with 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm (or lambda max of the compound)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area of the pure compound.

    • Inject the sample solution.

    • Compare the chromatograms. The presence of additional peaks in the sample chromatogram indicates the presence of impurities or degradation products. A decrease in the main peak area relative to the standard suggests a loss of the parent compound.

  • Data Interpretation: A purity of <95% or the presence of significant degradation peaks may indicate that the sample is no longer suitable for your experiments.

Question 2: My experimental results are inconsistent, and I suspect the integrity of my N-(4-methylphenyl)sulfonylacetamide. What are the likely degradation pathways and products?

Answer:

Inconsistent results are a common consequence of using a degraded starting material. The primary degradation pathways for N-(4-methylphenyl)sulfonylacetamide are hydrolysis, photodegradation, and thermal degradation.

Potential Degradation Pathways:

cluster_0 Degradation Pathways cluster_1 Hydrolysis cluster_2 Photodegradation cluster_3 Thermal Degradation A N-(4-methylphenyl)sulfonylacetamide C9H11NO3S B B A->B Moisture/Acid/Base C Cleavage of Sulfonamide Bond SO2 Extrusion A->C UV Light D D A->D High Temperature

Caption: Potential degradation pathways of N-(4-methylphenyl)sulfonylacetamide.

  • Hydrolysis: The acetamide and sulfonamide bonds are susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. This can lead to the formation of p-toluenesulfonamide and acetic acid. While sulfonamides are generally stable under neutral and alkaline conditions, acidic environments can promote their degradation.[1][2]

  • Photodegradation: Exposure to UV light can induce cleavage of the sulfonamide bond and extrusion of sulfur dioxide (SO2).[3] Studies on other sulfonamides have shown significant degradation upon exposure to simulated sunlight.[3]

  • Thermal Degradation: At elevated temperatures, the acetamide moiety can decompose to yield ammonia and acetic acid.[4]

Expert Insight:

To confirm which pathway might be affecting your compound, consider the specific storage conditions. If the compound was stored in a transparent container on a lab bench, photodegradation is a likely culprit. If the storage area is prone to humidity, hydrolysis is a greater concern.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for N-(4-methylphenyl)sulfonylacetamide?

A1: Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised:

ParameterRecommendationRationale
Temperature 2-8°C or Room TemperatureSome suppliers recommend refrigeration (2-8°C), while others suggest room temperature.[5][6] For long-term storage, refrigeration is preferable to minimize thermal degradation. For routine use, a cool, dry place away from direct heat is sufficient.
Light Protect from lightStore in an amber glass vial or in a dark cabinet to prevent photodegradation.[7][8]
Atmosphere Tightly sealed containerA well-sealed container prevents the ingress of moisture, which can lead to hydrolysis.[8] Consider storing under an inert atmosphere (e.g., argon or nitrogen) for long-term storage of highly sensitive batches.
Humidity Store in a dry environmentUse of a desiccator or storing in a low-humidity environment is recommended to prevent water absorption and subsequent hydrolysis.[7][8]

Q2: How can I visually inspect my N-(4-methylphenyl)sulfonylacetamide for signs of degradation?

A2: While analytical methods are definitive, a careful visual inspection can provide initial clues:

  • Appearance: The compound should be a white to off-white crystalline powder. Any significant deviation, such as a noticeable yellow or brown tint, could indicate degradation.[4]

  • Texture: The powder should be free-flowing. Clumping, caking, or the appearance of a glassy or melted solid suggests moisture absorption or thermal stress.

  • Odor: A faint odor of acetic acid (vinegar-like) might suggest hydrolysis of the acetamide group.

Q3: What is the expected shelf-life of N-(4-methylphenyl)sulfonylacetamide?

A3: The shelf-life is highly dependent on the storage conditions. When stored under ideal conditions (refrigerated, protected from light and moisture), the compound should remain stable for several years. However, it is best practice to re-analyze the purity of the compound if it has been stored for more than a year or if there are any doubts about the storage history. Always label the container with the date of receipt and the date it was first opened.[2][9]

Q4: Are there any incompatible chemicals that should not be stored with N-(4-methylphenyl)sulfonylacetamide?

A4: Yes. To prevent accidental reactions, store N-(4-methylphenyl)sulfonylacetamide away from:

  • Strong oxidizing agents: These can react with the organic components of the molecule.

  • Strong acids and bases: These can catalyze hydrolytic degradation.

  • Moisture-sensitive compounds: To maintain a dry storage environment.

It is always best practice to segregate chemicals by their hazard class.[7][10]

References

  • García-Galán, M. J., et al. (2011). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Water Research, 45(5), 2087-2098. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5626-90-4, N-((4-(Acetylamino)phenyl)sulfonyl)acetamide. Retrieved January 23, 2026 from [Link].

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272. [Link]

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025). C&EN. [Link]

  • Chemical Storage Principles & Best Practices. (n.d.). Safety Storage. [Link]

  • LaRowe, D. E., & Van Cappellen, P. (2011). Degradation of natural organic matter: A thermodynamic analysis. Geochimica et Cosmochimica Acta, 75(8), 2030-2042. [Link]

  • Sato, K., et al. (2004). Decomposition of acetamide and formamide in pressurized hot water. Journal of Chemical Engineering of Japan, 37(5), 653-658. [Link]

  • Chemical Storage Safety: 8 Fundamental Principles for Laboratories. (2025). Lab Manager. [Link]

  • Decomposition Reactions. (2020). Angles and Acid. [Link]

  • Organic Compound Characterization & Quantification. (n.d.). Center for Applied Isotope Studies, University of Georgia. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272. [Link]

  • Handling and Storage of Chemicals | Guidelines for a US Distributor. (n.d.). MacsChem. [Link]

  • Chemical Reactions (4 of 11) Decomposition Reactions, An Explanation. (2013). Step-by-Step Science. [Link]

  • Decomposition of Soil Organic Matter. (n.d.). SLU Library. [Link]

  • Best practices for small scale chemical storage. (2025). GlobalSpec. [Link]

  • Best Practices for Proper Chemical Storage. (n.d.). The Synergist. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. [Link]

  • Decomposition reactions. (n.d.). Khan Academy. [Link]

  • Degraded Organic Components Determination. (n.d.). CD BioSustainable. [Link]

  • Chemical Storage Best Practices and Dangers. (2019). Hazardous Waste Experts. [Link]

  • Chemical Storage Guidelines. (n.d.). Utah State University Office of Research Environmental Health and Safety. [Link]

  • N-p-Tosyl-Acetamide. (n.d.). Pharmaffiliates. [Link]

  • Oreate AI Blog. (2026, January 8). Recognizing Chemical Reactions: 5 Telltale Signs. [Link]

Sources

Optimization

Technical Support Center: Optimization of Solvent Systems for N-(4-methylphenyl)sulfonylacetamide TLC Analysis

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for optimizing Thin-Layer Chromatography (TLC) solvent systems for the analysis of N-(4-methylphenyl)sulfonylaceta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for optimizing Thin-Layer Chromatography (TLC) solvent systems for the analysis of N-(4-methylphenyl)sulfonylacetamide and related sulfonamide compounds. We will explore the fundamental principles governing chromatographic separation and provide practical, actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of TLC for a compound like N-(4-methylphenyl)sulfonylacetamide?

A: Thin-Layer Chromatography (TLC) separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[1] For N-(4-methylphenyl)sulfonylacetamide, we typically use a polar stationary phase, like silica gel (SiO₂), and a less polar mobile phase (the solvent system).[1] N-(4-methylphenyl)sulfonylacetamide is a moderately polar molecule containing a polar sulfonyl group and an acidic N-H proton. Its separation is governed by its competition for adsorption sites on the silica gel versus its solubility in the mobile phase. A more polar mobile phase will move the compound further up the plate, while a less polar mobile phase will result in less movement.[1][2]

Q2: What is an ideal Retention Factor (Rf) value, and how is it calculated?

A: The Retention Factor (Rf) is a ratio that quantifies the movement of the compound. It is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[3]

  • Formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

An ideal Rf value typically falls between 0.2 and 0.6. Values in this range ensure that the compound has moved sufficiently far from the origin for good separation from other components, but not so far that it is crowded near the solvent front.[2]

Q3: How do I select a starting solvent system for N-(4-methylphenyl)sulfonylacetamide?

A: A systematic approach is best. Since N-(4-methylphenyl)sulfonylacetamide is moderately polar, a good starting point is a binary mixture of a non-polar solvent and a moderately polar solvent. A very common initial system is a 1:1 mixture of hexane and ethyl acetate.[4] Other common systems include mixtures of dichloromethane and methanol or toluene and ethyl acetate. The key is to start with a system of intermediate polarity and adjust based on the initial result.

Q4: What is the role of chamber saturation in achieving reproducible results?

A: Saturating the TLC development chamber with solvent vapor is a critical step for reproducibility. A filter paper is often placed inside the chamber and wetted with the mobile phase to create a vapor-saturated environment.[5] This ensures that the mobile phase composition remains consistent as it moves up the plate and prevents the more volatile components of the solvent system from evaporating off the plate surface. Without saturation, Rf values can vary significantly between runs.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the TLC analysis of N-(4-methylphenyl)sulfonylacetamide.

Problem Symptom(s) Probable Cause(s) Recommended Solution(s) & Rationale
Poor Separation: Spot at Origin Rf value is near zero (0 to 0.1).[4]The mobile phase is not polar enough to move the analyte off the stationary phase.[2]Solution: Increase the polarity of the mobile phase. Rationale: A more polar solvent will compete more effectively for the binding sites on the silica gel, displacing the N-(4-methylphenyl)sulfonylacetamide and allowing it to travel further up the plate.[1] For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Poor Separation: Spot at Solvent Front Rf value is near one (0.9 to 1.0).[4]The mobile phase is too polar; the analyte is highly soluble in the solvent and has minimal interaction with the stationary phase.[2]Solution: Decrease the polarity of the mobile phase. Rationale: A less polar solvent will increase the analyte's affinity for the polar stationary phase, slowing its movement and lowering the Rf value into the optimal range.[4] For a hexane/ethyl acetate system, increase the proportion of hexane.
Spot Tailing or Streaking The spot is elongated, asymmetrical, or appears as a continuous streak rather than a compact circle.1. Sample Overload: Too much sample was applied to the plate. 2. Acidic/Basic Nature: The acidic N-H proton of the sulfonamide can interact strongly and inconsistently with the acidic silanol groups on the silica gel, causing tailing.Solution 1: Dilute the sample and re-spot a smaller amount (1-2 mm diameter).[6] Solution 2: Add a small amount (0.1-1%) of a modifier to the mobile phase. Since the analyte is acidic, adding a small amount of an acid like acetic acid or formic acid can suppress its ionization and lead to sharper spots.[6]
No Spots Visible After development and visualization (e.g., under a UV lamp), no spots are observed.1. Insufficient Concentration: The sample is too dilute to be detected.[7] 2. Incorrect Visualization: The compound is not UV-active, or the chosen stain is inappropriate. 3. Spot Submerged: The initial spotting line was below the solvent level in the chamber, causing the sample to dissolve into the solvent pool.[7]Solution 1: Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[7] Solution 2: N-(4-methylphenyl)sulfonylacetamide contains an aromatic ring and should be UV-active at 254 nm. If not visible, try a universal stain like potassium permanganate. Solution 3: Ensure the solvent level is well below the origin line on the TLC plate.[1]
Irreproducible Rf Values The Rf value for the same compound changes between different runs.1. Chamber Not Saturated: The vapor phase is inconsistent.[4] 2. Solvent System Altered: The mobile phase was reused, and its composition changed due to evaporation of more volatile components.[7] 3. Plate Activity Varies: The activity of the silica gel is affected by ambient humidity.Solution 1: Always use a saturated development chamber.[5] Solution 2: Always use a fresh mobile phase for each run.[7] Solution 3: For highly sensitive analyses, pre-condition or activate the TLC plates by heating them to remove adsorbed water.

Experimental Protocols & Visualizations

Protocol: Systematic Optimization of a Binary Solvent System
  • Preparation: Prepare stock solutions of your N-(4-methylphenyl)sulfonylacetamide sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Initial Trial: Prepare a 1:1 (v/v) mixture of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate).

  • Chamber Saturation: Pour the solvent mixture into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and allow it to saturate for 5-10 minutes.[5]

  • Spotting: Using a capillary tube, carefully spot your sample onto the pencil-marked origin line of a silica gel TLC plate. Keep the spot small and compact, ideally 1-2 mm in diameter.[6]

  • Development: Carefully place the spotted TLC plate into the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.

  • Analysis & Iteration: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spot (e.g., under a UV 254 nm lamp) and calculate the Rf value.

  • Optimization:

    • If the Rf is too low , increase the proportion of the more polar solvent (Ethyl Acetate).

    • If the Rf is too high , increase the proportion of the less polar solvent (Hexane).

    • If tailing is observed , add 0.5% acetic acid to the optimized solvent mixture and repeat the run.

Workflow for Solvent System Optimization

TLC_Optimization_Workflow start Start: Initial Solvent System (e.g., 1:1 Hexane:EtOAc) eval_rf Evaluate Rf Value start->eval_rf inc_pol Increase Mobile Phase Polarity (e.g., Increase % EtOAc) eval_rf->inc_pol Rf < 0.2 dec_pol Decrease Mobile Phase Polarity (e.g., Decrease % EtOAc) eval_rf->dec_pol Rf > 0.6 eval_shape Evaluate Spot Shape eval_rf->eval_shape 0.2 ≤ Rf ≤ 0.6 inc_pol->eval_rf dec_pol->eval_rf add_mod Add Modifier to Mobile Phase (e.g., 0.5% Acetic Acid) eval_shape->add_mod Tailing/Streaking optimized Optimized System Achieved eval_shape->optimized Compact Spot add_mod->eval_shape

Caption: Workflow for systematic TLC solvent system optimization.

Reference Data

Table of Common TLC Solvents (Eluotropic Series)

This table lists common solvents in order of increasing polarity and elution strength on a silica gel stationary phase. To increase the Rf of your compound, choose a solvent higher on the list or increase its proportion in your mixture.

SolventRelative Polarity
n-Hexane0.01
Cyclohexane0.04
Toluene0.29
Dichloromethane0.42
Diethyl Ether0.43
Ethyl Acetate0.58
Acetone0.65
2-Propanol0.82
Acetonitrile0.82
Ethanol0.88
Methanol0.95
Acetic Acid>1 (Very High)
Water>1 (Very High)
Source: Adapted from data presented by MilliporeSigma and other chemistry resources.[5]

References

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  • TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]

  • Detection Progress of Selected Drugs in TLC - PMC. National Center for Biotechnology Information. [Link]

  • TLC troubleshooting. ChemBAM. [Link]

  • TLC of Sulfonamides | Request PDF. ResearchGate. [Link]

  • [Optimization of the solvent system in thin-layer chromatography (TLC)]. PubMed. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Efficacy of N-(4-methylphenyl)sulfonylacetamide Derivatives

In the landscape of medicinal chemistry, the sulfonamide functional group represents a cornerstone of therapeutic development, leading to a vast array of drugs with diverse clinical applications. Within this broad class,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the sulfonamide functional group represents a cornerstone of therapeutic development, leading to a vast array of drugs with diverse clinical applications. Within this broad class, N-(4-methylphenyl)sulfonylacetamide and its derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological efficacy of these derivatives, supported by experimental data and methodological insights, to aid researchers in drug discovery and development.

Introduction: The Versatility of the Sulfonamide Scaffold

The N-(4-methylphenyl)sulfonylacetamide core, characterized by a tolyl-sulfonyl group linked to an acetamide moiety, offers a unique combination of structural features that are amenable to chemical modification. This adaptability allows for the fine-tuning of physicochemical properties and biological activity, leading to derivatives with enhanced potency and selectivity against various targets. The inherent biological activity of many sulfonamide-containing compounds has spurred extensive research into their potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][2] This guide will delve into the comparative efficacy of these derivatives in two key therapeutic areas: antimicrobial and anticancer applications.

Antimicrobial Efficacy: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. N-(4-methylphenyl)sulfonylacetamide derivatives have shown considerable promise in this arena, with studies demonstrating their activity against a range of bacterial and fungal pathogens.

Comparative Antibacterial Activity

Several studies have explored the synthesis and antibacterial evaluation of derivatives of the N-phenylacetamide scaffold. For instance, a series of N-phenylacetamide derivatives featuring a 4-arylthiazole moiety exhibited promising in vitro antibacterial activity against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc).[3] One notable compound from this series, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), demonstrated a minimum 50% effective concentration (EC50) of 156.7 µM against Xoo, which was superior to the commercial bactericides bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM).[3]

Another study focused on dithiocarbamate derivatives of N-(4-methoxyphenyl)acetamide and N-phenylacetamide. The synthesized sodium acetyl(4-methoxyphenyl)carbamodithioate showed significant bactericidal properties against Pectobacterium carotovorum, with a maximum inhibition zone of 18 mm at a concentration of 0.4%.[4]

Table 1: Comparative Antibacterial Activity of N-(4-methylphenyl)sulfonylacetamide and Related Derivatives

Compound/DerivativeTarget OrganismMetricValueReference
N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1)Xanthomonas oryzae pv. oryzaeEC50156.7 µM[3]
Bismerthiazol (Reference)Xanthomonas oryzae pv. oryzaeEC50230.5 µM[3]
Thiodiazole Copper (Reference)Xanthomonas oryzae pv. oryzaeEC50545.2 µM[3]
Sodium acetyl(4-methoxyphenyl)carbamodithioatePectobacterium carotovorumZone of Inhibition18 mm (at 0.4%)[4]
Halophenyl-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl-thio-N-substituted sulfonyl phenyl acetamide derivativesKlebsiella pneumoniae, Pseudomonas aeruginosaZone of Inhibition15 - 30 mm[5]
Antifungal Potential

The antifungal properties of these derivatives have also been investigated. Sodium acetyl(4-methoxyphenyl)carbamodithioate demonstrated high fungicidal activity, completely inhibiting the growth of the phytopathogen Fusarium oxysporum at a concentration of 0.4%.[4] This highlights the potential of these compounds in agricultural applications, in addition to their clinical prospects.

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity

Preliminary structure-activity relationship (SAR) studies suggest that the introduction of specific moieties significantly influences antimicrobial efficacy. For instance, the incorporation of a thiazole ring appears to be a beneficial strategy for enhancing antibacterial activity.[3][6] Furthermore, halogenation of the phenyl ring in related sulfonamide derivatives has been shown to improve permeability and enhance antimicrobial activity.[5] The sulfonamide group itself is thought to mimic p-aminobenzoic acid (PABA), an essential metabolite for microbial growth, thereby inhibiting folic acid synthesis and subsequent DNA synthesis.[2]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a critical area of research. Phenylacetamide and sulfonylacetamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, indicating their potential as lead compounds for new cancer therapies.[7]

In Vitro Cytotoxicity against Cancer Cell Lines

Studies on N-arylsulfonylimidazolidinones have identified potent anticancer agents. Certain carbamate analogs exhibited superior cytotoxicity compared to the standard chemotherapeutic drug doxorubicin against HCT116, A549, and NCI-H460 cancer cell lines.[8] In another study, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and screened for their anticancer activity.[7] Compounds bearing a nitro moiety showed higher cytotoxic effects than those with a methoxy group.[7] Specifically, compound 2b (with an ortho-nitro substituent) showed an IC50 of 52 µM against the PC3 prostate carcinoma cell line, and compound 2c (with a para-nitro substituent) had an IC50 of 100 µM against the MCF-7 breast cancer cell line.[7]

Isatin-benzenesulfonamide conjugates have also been reported to have promising anticancer activity, acting as carbonic anhydrase inhibitors.[9]

Table 2: Comparative Anticancer Activity of N-(4-methylphenyl)sulfonylacetamide and Related Derivatives

Compound/DerivativeCancer Cell LineMetricValueReference
Carbamate analogs of N-arylsulfonylimidazolidinoneHCT116, A549, NCI-H460CytotoxicitySuperior to doxorubicin[8]
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide (2b )PC3 (Prostate Carcinoma)IC5052 µM[7]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c )PC3 (Prostate Carcinoma)IC5080 µM[7]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c )MCF-7 (Breast Carcinoma)IC50100 µM[7]
Imatinib (Reference)PC3 (Prostate Carcinoma)IC5040 µM[7]
Imatinib (Reference)MCF-7 (Breast Carcinoma)IC5098 µM[7]
4-(2-(1-ethyl-2-oxoindolin-3-ylidene)hydrazine-1-carbonyl)benzenesulfonamidehCA IXKI8.9 nM[9]
Insights into the Mechanism of Action

The anticancer mechanism of these derivatives is multifaceted. For some sulfonamides, the activity is linked to the inhibition of carbonic anhydrase, particularly the tumor-associated isoform IX.[9] For other derivatives, the precise mechanism is still under investigation but is likely related to the induction of apoptosis and inhibition of cell cycle progression. The SAR studies on N-arylsulfonylimidazolidinones revealed that the intact 4-phenyl-l-benzenesulfonylimidazolidinone scaffold is crucial for activity, and hydrophobic substitutions at the 2-position of the 1-aminobenzenesulfonyl moiety enhance cytotoxicity.[8]

Experimental Methodologies

To ensure the reproducibility and validity of the findings, it is essential to detail the experimental protocols used to assess biological efficacy.

General Synthesis of N-(4-methylphenyl)sulfonylacetamide Derivatives

A common synthetic route involves the reaction of 4-methylaniline with 4-(acetylamino)benzenesulfonyl chloride in an aqueous solution, with the pH maintained at 8-10 using a sodium carbonate solution.[10] The resulting crude product is then purified by crystallization.

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 4-methylaniline 4-methylaniline Reaction 4-methylaniline->Reaction 4-(acetylamino)benzenesulfonyl_chloride 4-(acetylamino)benzenesulfonyl chloride 4-(acetylamino)benzenesulfonyl_chloride->Reaction H2O Water H2O->Reaction Na2CO3 Sodium Carbonate (pH 8-10) Na2CO3->Reaction Stirring Stirring Stirring->Reaction Product N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide Reaction->Product

General synthetic scheme for N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide.

Protocol for In Vitro Antibacterial Screening (Agar Diffusion Method)
  • Preparation of Media: Prepare Mueller-Hinton agar plates according to the manufacturer's instructions.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Application of Compounds: Create wells (e.g., 6 mm in diameter) in the agar. Add a specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Antibacterial_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Mueller-Hinton agar plates C Inoculate agar plates with bacteria A->C B Prepare bacterial inoculum (0.5 McFarland) B->C D Create wells in agar C->D E Add test compounds, positive & negative controls D->E F Incubate at 37°C for 18-24h E->F G Measure zone of inhibition (mm) F->G

Workflow for the agar diffusion antibacterial assay.

Protocol for In Vitro Cytotoxicity Assay (MTS Assay)
  • Cell Seeding: Seed cancer cells (e.g., PC3, MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions and Conclusion

The N-(4-methylphenyl)sulfonylacetamide scaffold and its derivatives represent a promising class of compounds with significant potential for the development of new antimicrobial and anticancer agents. The versatility of this chemical framework allows for the synthesis of large libraries of compounds with diverse biological activities. Future research should focus on:

  • Lead Optimization: Further structural modifications to enhance potency and selectivity while minimizing toxicity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy: Evaluating the most promising candidates in animal models to assess their therapeutic potential in a physiological context.

References

  • Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(15), 3486. [Link]

  • Zhumanova, A. B., et al. (2021). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [Link]

  • Naveen, S., et al. (2012). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2089. [Link]

  • Wu, R., et al. (2022). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. European Journal of Medicinal Chemistry, 245, 114920. [Link]

  • Park, H. J., et al. (2011). Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(24), 7438-7442. [Link]

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  • Shinde, S. S., et al. (2017). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Egyptian Journal of Basic and Applied Sciences, 4(4), 310-314. [Link]

  • Aliabadi, A., et al. (2015). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 10(4), 317-324. [Link]

  • Wu, R., et al. (2022). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. ResearchGate. [Link]

  • Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081. [Link]

  • Jia, Y., et al. (2021). Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors. RSC Advances, 11(54), 34247-34258. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. [Link]

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  • Ghorab, M. M., et al. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1660. [Link]

  • Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to Reproducibility in the Synthesis of N-(4-methylphenyl)sulfonylacetamide

For researchers and professionals in drug development, the synthesis of novel compounds is a routine yet critical task. The reproducibility of that synthesis, however, is the bedrock upon which all subsequent research is...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel compounds is a routine yet critical task. The reproducibility of that synthesis, however, is the bedrock upon which all subsequent research is built. A synthetic protocol that is not robust and reliable can lead to significant delays, wasted resources, and questionable downstream data. This guide provides an in-depth comparison of two common synthetic routes to N-(4-methylphenyl)sulfonylacetamide, a valuable building block in medicinal chemistry, with a focus on the practical aspects of achieving reproducible results.

N-(4-methylphenyl)sulfonylacetamide, also known as N-Tosylacetamide or N-Acetyl-p-toluenesulfonamide, is a solid compound with the molecular formula C9H11NO3S[1]. Its structure lends itself to further chemical modification, making it a useful intermediate. Here, we dissect two distinct and logical approaches to its synthesis: the N-acylation of p-toluenesulfonamide and the sulfonylation of acetamide.

Protocol A: Direct N-Acylation of p-Toluenesulfonamide

This approach begins with the readily available p-toluenesulfonamide and introduces the acetyl group in a single step. This method is attractive for its atom economy, starting from a more complex scaffold and adding a simple functional group.

Causality and Mechanistic Insights

The core of this reaction is the nucleophilic attack of the nitrogen atom of the sulfonamide onto an electrophilic acetyl source, such as acetic anhydride or acetyl chloride. The sulfonamide nitrogen is weakly nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. Consequently, this reaction often requires a catalyst to proceed at a reasonable rate. A solid acid catalyst like silica sulfuric acid can protonate the carbonyl oxygen of the acetylating agent, rendering the carbonyl carbon more electrophilic and susceptible to attack by the sulfonamide nitrogen[2].

The primary challenge to reproducibility in this protocol lies in the activity and handling of the catalyst and the potential for side reactions. Incomplete reactions can complicate purification, while overly harsh conditions can lead to decomposition.

Experimental Protocol: N-Acylation with Acetic Anhydride
  • Materials:

    • p-Toluenesulfonamide

    • Acetic Anhydride

    • Silica Sulfuric Acid (as catalyst)[2]

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate

    • Ethanol

  • Procedure:

    • To a vigorously stirred mixture of p-toluenesulfonamide (1 equivalent) and silica sulfuric acid (catalytic amount) in a round-bottom flask at room temperature, add acetic anhydride (1.2 equivalents) dropwise.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, add ethyl acetate to the reaction mixture.

    • Remove the solid silica sulfuric acid catalyst by filtration, washing the filter cake with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from an ethanolic solution to yield colorless crystals of N-(4-methylphenyl)sulfonylacetamide[2].

Workflow and Reproducibility Considerations

Protocol_A cluster_reaction Reaction cluster_workup Work-up & Purification pTSA p-Toluenesulfonamide Mix Stir at RT pTSA->Mix Ac2O Acetic Anhydride Ac2O->Mix Catalyst Silica Sulfuric Acid Catalyst->Mix Filter Filter Catalyst Mix->Filter Add Ethyl Acetate Wash Aqueous Wash Filter->Wash Dry Dry & Evaporate Wash->Dry Recrystallize Recrystallize (Ethanol) Dry->Recrystallize Product Pure Product Recrystallize->Product

Caption: Workflow for the N-Acylation of p-Toluenesulfonamide.

  • Catalyst Activity: The efficiency of the silica sulfuric acid can vary between batches. Ensuring the catalyst is dry and active is crucial for consistent reaction times.

  • Work-up: Thorough washing is necessary to remove all acidic byproducts. Inadequate washing can lead to impurities in the final product.

  • Moisture: The presence of water can hydrolyze the acetic anhydride and deactivate the catalyst, reducing the yield. Anhydrous conditions are recommended.

Protocol B: Sulfonylation of Acetamide

This classic approach involves forming the sulfonamide bond by reacting the readily available acetamide with p-toluenesulfonyl chloride (TsCl). This method builds the molecule around the central sulfonamide linkage.

Causality and Mechanistic Insights

This reaction is a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The nitrogen atom of acetamide acts as the nucleophile, attacking the highly electrophilic sulfur atom of TsCl. A critical aspect of this reaction is the concurrent formation of hydrochloric acid (HCl) as a byproduct. HCl will protonate the starting acetamide, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base is non-negotiable for achieving a complete reaction and ensuring reproducibility[3][4]. A tertiary amine base, such as triethylamine (TEA) or pyridine, acts as an acid scavenger, neutralizing the HCl as it is formed and allowing the reaction to proceed to completion[5].

Reproducibility is heavily dependent on the purity of the p-toluenesulfonyl chloride and the precise stoichiometry of the base. Aged TsCl can be partially hydrolyzed to p-toluenesulfonic acid, which will consume the base and inhibit the reaction.

Experimental Protocol: Sulfonylation with p-Toluenesulfonyl Chloride
  • Materials:

    • Acetamide

    • p-Toluenesulfonyl Chloride (TsCl)

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM), anhydrous

    • 1M Hydrochloric Acid

    • Saturated Sodium Bicarbonate Solution

    • Brine

  • Procedure:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve acetamide (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

    • Cool the mixture to 0 °C in an ice bath.

    • To the stirred, cooled solution, add p-toluenesulfonyl chloride (1.0 equivalent) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material[5].

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from an ethanol/water mixture.

Workflow and Reproducibility Considerations

Protocol_B cluster_reaction Reaction cluster_workup Work-up & Purification Acetamide Acetamide Mix Stir at 0°C to RT (Anhydrous DCM) Acetamide->Mix TsCl p-Tosyl Chloride TsCl->Mix Base Triethylamine (Base) Base->Mix Quench Quench (Water) Mix->Quench Wash Aqueous Washes (HCl, NaHCO3) Quench->Wash Dry Dry & Evaporate Wash->Dry Recrystallize Recrystallize Dry->Recrystallize Product Pure Product Recrystallize->Product

Caption: Workflow for the Sulfonylation of Acetamide.

  • Purity of TsCl: Use freshly purchased or purified p-toluenesulfonyl chloride. Old reagents are a common source of failure.

  • Stoichiometry of Base: An insufficient amount of base will result in an incomplete reaction. Using a slight excess (1.2-1.5 equivalents) is recommended to ensure full neutralization of HCl.

  • Temperature Control: The reaction is exothermic. Adding the TsCl slowly at 0 °C prevents potential side reactions and ensures better control.

  • Anhydrous Conditions: Moisture can react with TsCl, reducing the effective concentration of the electrophile. Using anhydrous solvents and a dry atmosphere is critical.

Comparative Analysis and Best Practices

FeatureProtocol A: N-AcylationProtocol B: Sulfonylation
Starting Materials p-Toluenesulfonamide, Acetic AnhydrideAcetamide, p-Toluenesulfonyl Chloride
Key Reagents Solid Acid CatalystLiquid Amine Base (TEA/Pyridine)
Reaction Conditions Room Temperature0 °C to Room Temperature
Primary Challenge Catalyst activity and removalPurity of TsCl, stoichiometry of base
Work-up Complexity Moderate (filtration, aqueous wash)Moderate (multiple aqueous washes)
Ideal For Situations where p-toluenesulfonamide is a more readily available starting material.Classic, well-understood reaction pathway.

Self-Validating Systems & Trustworthiness:

To ensure trustworthiness, each protocol must be self-validating. This is achieved through rigorous in-process monitoring and final product characterization.

  • In-Process Monitoring: Thin Layer Chromatography (TLC) is essential for tracking the consumption of the limiting reagent. A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot.

  • Final Product Characterization: The identity and purity of the synthesized N-(4-methylphenyl)sulfonylacetamide must be confirmed by standard analytical techniques. The data should match established values.

Table of Expected Analytical Data:

AnalysisExpected Result
Appearance Colorless/White Solid[1]
Molecular Formula C9H11NO3S
Molecular Weight 213.25 g/mol [1]
Melting Point ~135-137 °C (Varies with purity)
¹H NMR (CDCl₃, ppm) δ ~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~2.4 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, COCH₃), NH proton (broad singlet, variable)
¹³C NMR (CDCl₃, ppm) δ ~170 (C=O), ~145 (Ar-C-S), ~135 (Ar-C-CH₃), ~130 (Ar-CH), ~128 (Ar-CH), ~24 (COCH₃), ~22 (Ar-CH₃)
IR (cm⁻¹) ~3300 (N-H stretch), ~1700 (C=O stretch), ~1350 & ~1160 (SO₂ asymmetric & symmetric stretch)

Conclusion

Both the N-acylation of p-toluenesulfonamide and the sulfonylation of acetamide are viable and logical routes to N-(4-methylphenyl)sulfonylacetamide. Neither method is inherently superior; rather, their success and reproducibility depend on the researcher's attention to specific critical parameters.

  • Protocol A offers a straightforward approach, but its reproducibility hinges on the quality of the solid catalyst and a meticulous work-up.

  • Protocol B follows a classic and well-understood mechanism, where the purity of the sulfonyl chloride and the precise control of the base stoichiometry are paramount for success.

Ultimately, achieving reproducibility is not about finding a "perfect" protocol but about understanding the chemical principles at play, identifying the critical variables, and executing the experiment with precision and care. By following the detailed procedures and considering the potential pitfalls outlined in this guide, researchers can confidently and repeatedly synthesize N-(4-methylphenyl)sulfonylacetamide for their downstream applications.

References

  • ResearchGate. (n.d.). Reaction scheme. (i) p -toluenesulfonyl chloride, TEA, MDC, r. t., 4 hr. [Image]. Retrieved from [Link]

  • Google Patents. (2017). Method of synthesis of N-alkyl p-toluene sulfonamide. (CN106565549A).
  • MDPI. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). N-[(4-Methylphenyl)sulfonyl]acetamide. Acta Crystallographica Section E, 68(Pt 7), o2025. Retrieved from [Link]

  • International Journal of Applied Research. (2016). Kinetic studies on the reaction of p-Toluenesulfonyl chloride with α-Hydroxy acids in the presence of pyridine in. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p. 943. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-Acylation of sulfonamides using N-acylbenzotriazoles. Retrieved from [Link]

  • SVKM's Institute of Pharmacy. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-toluenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, structural, spectral (FT-IR, 1 H and 13 C-NMR and UV-Vis), NBO and first order hyperpolarizability analysis of N-(4-nitrophenyl)-2, 2-dibenzoylacetamide by density functional theory. Retrieved from [Link]

  • Patsnap Eureka. (2015). Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid. Retrieved from [Link]

  • ResearchGate. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1, C-13 and P-31-NMR, UV-visible and variable temperature FT-IR spectral analyses for the reaction products of p-dimethylaminocinam- and p-hydroxybenz-aldehydes with hexachlorocyclotriphosphazene. Retrieved from [Link]

  • Chem 117 Reference Spectra Spring 2011. (n.d.). 1H, 13C NMR data taken from: Silverstein, Robert M.. Retrieved from [Link]

Sources

Comparative

Comparative Guide to QSAR Modeling of Sulfonamide Derivatives as Carbonic Anhydrase II Inhibitors

This guide provides a comprehensive comparison of contemporary Quantitative Structure-Activity Relationship (QSAR) modeling techniques for a series of sulfonamide derivatives targeting human Carbonic Anhydrase II (hCA II...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of contemporary Quantitative Structure-Activity Relationship (QSAR) modeling techniques for a series of sulfonamide derivatives targeting human Carbonic Anhydrase II (hCA II). Designed for researchers, scientists, and drug development professionals, this document offers an in-depth, technical examination of 2D-QSAR, 3D-QSAR (CoMFA and CoMSIA), and Machine Learning-based QSAR methodologies. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.

Introduction: The Significance of QSAR in Sulfonamide Drug Discovery

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and diuretic effects. A primary mechanism for many of their therapeutic applications is the inhibition of carbonic anhydrases, a family of zinc-containing metalloenzymes crucial for various physiological processes. Human Carbonic Anhydrase II is a well-studied isoform, and its inhibition is relevant to conditions like glaucoma and edema.

Quantitative Structure-Activity Relationship (QSAR) modeling is an indispensable computational tool in modern drug discovery.[1] It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. A robust QSAR model can predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts, reducing costs, and accelerating the drug development pipeline.[1]

This guide will utilize a curated dataset of sulfonamide derivatives and their inhibitory activity (Kᵢ) against hCA II, sourced from the ChEMBL database, to provide a practical comparison of different QSAR approaches.

The Foundation: Dataset Preparation and Curation

The quality of a QSAR model is fundamentally dependent on the quality of the input data.[1] For this comparative study, a dataset of sulfonamide derivatives with reported inhibitory constants (Kᵢ) against human Carbonic Anhydrase II (ChEMBL ID: CHEMBL205) was sourced from the ChEMBL database.

Experimental Protocol: Dataset Curation

Objective: To assemble a high-quality, consistent dataset of sulfonamide inhibitors of hCA II suitable for QSAR modeling.

Methodology:

  • Data Retrieval: Programmatically access the ChEMBL database via the chembl_webresource_client Python library to retrieve all compounds with reported Kᵢ values for hCA II.

  • Data Filtering and Cleaning:

    • Standardization of Activity Units: Convert all reported Kᵢ values to a uniform unit (e.g., nanomolar, nM) and then transform them into a logarithmic scale (pKᵢ = -log₁₀(Kᵢ)) to ensure a more normal distribution of the activity data.

    • Removal of Duplicates: Identify and remove duplicate chemical structures, retaining the entry with the most consistent or lowest reported Kᵢ value.

    • Handling Missing Data: Exclude entries with missing Kᵢ values or incomplete structural information.

    • Structural Standardization: Utilize cheminformatics libraries like RDKit to neutralize charges, remove salts, and generate canonical SMILES representations for each molecule to ensure consistency.

  • Dataset Splitting: Divide the curated dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation. This split is crucial to assess the model's ability to predict the activity of unseen compounds.

Comparative Analysis of QSAR Methodologies

This section will detail the theoretical underpinnings and practical application of three distinct QSAR modeling approaches: 2D-QSAR, 3D-QSAR (CoMFA and CoMSIA), and a Machine Learning-based approach. Each method will be applied to the curated sulfonamide dataset.

2D-QSAR: The Descriptor-Based Approach

2D-QSAR models correlate biological activity with molecular descriptors calculated from the 2D representation of the chemical structure. These descriptors quantify various physicochemical properties of the molecules.

Objective: To build and validate a multiple linear regression (MLR) based 2D-QSAR model.

Methodology:

  • Descriptor Calculation: For each molecule in the training and test sets, calculate a wide range of 2D molecular descriptors using software like RDKit or Mordred in Python. These descriptors include:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Molar Refractivity (MR).

    • Topological Descriptors: Balaban J index, Wiener index, Kappa shape indices.

    • Electronic Descriptors: Topological Polar Surface Area (TPSA).

  • Feature Selection: Employ statistical techniques to select a subset of the most relevant descriptors that are highly correlated with the biological activity and have low inter-correlation. This can be achieved using methods like stepwise multiple linear regression or genetic algorithms.

  • Model Generation: Construct a multiple linear regression (MLR) model using the selected descriptors as independent variables and the pKᵢ values as the dependent variable for the training set.

  • Model Validation:

    • Internal Validation: Assess the model's robustness using leave-one-out cross-validation (Q²) on the training set.

    • External Validation: Evaluate the model's predictive power by applying it to the test set and calculating the coefficient of determination for the predicted values (R²_pred).

    • Y-Randomization: Perform y-randomization tests to ensure the model is not a result of chance correlation.[1]

2D-QSAR Workflow cluster_data Data Preparation cluster_model Model Building cluster_validation Model Validation Data Curated Sulfonamide Dataset Split Split into Training and Test Sets Data->Split Descriptors Calculate 2D Descriptors Split->Descriptors FeatureSelection Feature Selection Descriptors->FeatureSelection MLR Build MLR Model FeatureSelection->MLR InternalVal Internal Validation (Q²) MLR->InternalVal ExternalVal External Validation (R²_pred) MLR->ExternalVal

Caption: A flowchart illustrating the key steps in a 2D-QSAR modeling process.

3D-QSAR: Incorporating Spatial Information with CoMFA and CoMSIA

3D-QSAR methods extend the principles of QSAR by considering the three-dimensional properties of molecules.[2] These approaches require the alignment of the molecules in the dataset and the calculation of interaction fields around them.

CoMFA calculates steric and electrostatic fields around the aligned molecules and correlates these field values with biological activity using Partial Least Squares (PLS) regression.[2]

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[2] It uses a Gaussian function for the distance dependence between the probe atom and the molecule, which can lead to more interpretable contour maps.

Objective: To develop and compare CoMFA and CoMSIA models for the sulfonamide dataset.

Methodology:

  • 3D Structure Generation and Alignment:

    • Generate low-energy 3D conformations for all molecules.

    • Align the molecules based on a common substructure (the sulfonamide scaffold). This is a critical step that assumes a similar binding mode for all compounds.[2]

  • Field Calculation:

    • Place the aligned molecules in a 3D grid.

    • For CoMFA , calculate the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction energies at each grid point using a probe atom.

    • For CoMSIA , calculate the similarity indices for steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields.

  • PLS Model Generation: Use Partial Least Squares (PLS) regression to build a model correlating the calculated field values (independent variables) with the pKᵢ values (dependent variable) for the training set.

  • Model Validation:

    • Perform leave-one-out cross-validation to determine the optimal number of PLS components and the cross-validated correlation coefficient (q²).

    • Calculate the non-cross-validated correlation coefficient (r²) for the final PLS model.

    • Use the test set for external validation and calculate the predictive r² (r²_pred).

  • Contour Map Visualization: Generate 3D contour maps to visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity.[2]

3D-QSAR Workflow cluster_data_3d 3D Structure Preparation cluster_fields Field Calculation cluster_model_3d Model Building & Validation Data3D Curated Dataset Conformers Generate 3D Conformations Data3D->Conformers Alignment Molecular Alignment Conformers->Alignment Grid Define 3D Grid Alignment->Grid CoMFA_Fields CoMFA Fields (Steric, Electrostatic) Grid->CoMFA_Fields CoMSIA_Fields CoMSIA Fields (Steric, Electrostatic, Hydrophobic, H-bond) Grid->CoMSIA_Fields PLS_CoMFA PLS Model (CoMFA) CoMFA_Fields->PLS_CoMFA PLS_CoMSIA PLS Model (CoMSIA) CoMSIA_Fields->PLS_CoMSIA Validation_3D Internal & External Validation PLS_CoMFA->Validation_3D PLS_CoMSIA->Validation_3D Contours Generate Contour Maps Validation_3D->Contours

Caption: A flowchart outlining the workflow for developing 3D-QSAR models like CoMFA and CoMSIA.

Machine Learning-Based QSAR: A Non-Linear Approach

Machine learning algorithms can capture complex, non-linear relationships between molecular descriptors and biological activity that may be missed by traditional linear methods. Algorithms such as Random Forest (RF) and Support Vector Machines (SVM) are increasingly being used for QSAR modeling.

Objective: To build and validate a Random Forest-based QSAR model.

Methodology:

  • Descriptor Calculation: Similar to 2D-QSAR, calculate a comprehensive set of molecular descriptors for all compounds in the dataset.

  • Model Training:

    • Train a Random Forest regressor on the training set using the calculated descriptors as features and the pKᵢ values as the target.

    • Optimize the hyperparameters of the Random Forest model (e.g., number of trees, tree depth) using techniques like grid search with cross-validation.

  • Model Validation:

    • Evaluate the performance of the trained model on the held-out test set using metrics such as the coefficient of determination (R²) and the Root Mean Square Error (RMSE).

    • Employ cross-validation on the entire dataset to get a more robust estimate of the model's performance.

ML-QSAR Workflow cluster_data_ml Data Preparation cluster_model_ml Model Training & Optimization cluster_validation_ml Model Evaluation DataML Curated Dataset DescriptorsML Calculate Molecular Descriptors DataML->DescriptorsML SplitML Split into Training and Test Sets DescriptorsML->SplitML TrainModel Train Random Forest Regressor SplitML->TrainModel Hyperparameter Hyperparameter Tuning (Grid Search CV) TrainModel->Hyperparameter Evaluate Evaluate on Test Set (R², RMSE) Hyperparameter->Evaluate

Caption: A schematic of the workflow for building a machine learning-based QSAR model.

Results and Comparison

The performance of the developed 2D-QSAR, 3D-QSAR (CoMFA and CoMSIA), and Machine Learning-based QSAR models on the sulfonamide dataset will be summarized in the following table.

QSAR ModelInternal Validation (Q² or CV R²)External Validation (R²_pred)Root Mean Square Error (RMSE)
2D-QSAR (MLR) [Insert Value][Insert Value][Insert Value]
3D-QSAR (CoMFA) [Insert Value][Insert Value][Insert Value]
3D-QSAR (CoMSIA) [Insert Value][Insert Value][Insert Value]
ML-QSAR (Random Forest) [Insert Value][Insert Value][Insert Value]

(Note: The values in this table are placeholders and would be populated with the results from the actual QSAR modeling experiments.)

Discussion and Recommendations

A comparative analysis of the results will reveal the strengths and weaknesses of each QSAR methodology for this particular dataset.

  • 2D-QSAR models are generally the simplest to develop and interpret. The identified descriptors can provide direct insights into the physicochemical properties that govern the inhibitory activity of the sulfonamides. However, they may fail to capture the nuances of 3D structural features that are critical for ligand-receptor binding.

  • 3D-QSAR models, particularly CoMSIA, often provide a more detailed and visually intuitive understanding of the structure-activity relationships through their contour maps. These maps can guide medicinal chemists in designing more potent analogs by indicating favorable and unfavorable regions for steric bulk, electrostatic charge, and hydrophobicity around the molecular scaffold. The primary limitation of 3D-QSAR is its high dependence on the quality of the molecular alignment.[2]

  • Machine Learning-based QSAR models, such as Random Forest, have the potential to achieve higher predictive accuracy due to their ability to model complex, non-linear relationships. However, they are often considered "black box" models, making the interpretation of the underlying structure-activity relationships more challenging compared to traditional QSAR methods.

Recommendations for Researchers:

  • For initial exploratory analysis and to gain a quick understanding of the key physicochemical drivers of activity, 2D-QSAR is a valuable starting point.

  • When a common binding hypothesis can be established and a more detailed, structure-based design is desired, 3D-QSAR methods like CoMFA and CoMSIA are highly recommended.

  • For maximizing predictive accuracy, especially with large and diverse datasets, Machine Learning-based QSAR approaches should be explored.

Conclusion

This guide has provided a comparative overview of 2D-QSAR, 3D-QSAR, and Machine Learning-based QSAR modeling for a series of sulfonamide inhibitors of human Carbonic Anhydrase II. By presenting detailed experimental protocols and discussing the theoretical underpinnings of each method, we aim to equip researchers with the knowledge to select and apply the most appropriate QSAR strategy for their drug discovery projects. The choice of methodology will ultimately depend on the specific research question, the nature of the dataset, and the desired balance between predictive accuracy and model interpretability.

References

  • Neovarsity. (2025, May 29). Beginner's Guide to 3D-QSAR in Drug Design. Retrieved from [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • Optibrium. (n.d.). Machine Learning 101: How to train your first QSAR model. Retrieved from [Link]

  • OECD. (2020, April 5). Tutorial_6_Building-a-QSAR-model.pdf. Retrieved from [Link]

  • iwatobipen. (2014, January 23). build QSAR model using RDKit. Retrieved from [Link]

  • Polishchuk, P. (2017). qsar-rdkit. Retrieved from [Link]

  • D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Retrieved from [Link]

  • NTHRYS. (n.d.). 3D-QSAR (CoMFA/CoMSIA) & Alignment Strategies. Retrieved from [Link]

  • YouTube. (2023, May 24). The detailed, step-by-step process for conducting a 2D-QSAR study: from preparation to publication. Retrieved from [Link]

  • ChEMBL. (n.d.). Document: Carbonic anhydrase inhibitors. Inhibition of isoforms I, II, IV, VA, VII, IX, and XIV with sulfonamides incorporating fructopyranose-thiour.... Retrieved from [Link]

  • Basicmedical Key. (2016, July 18). Validation of QSAR Models. Retrieved from [Link]

  • RDKit. (n.d.). Getting Started with the RDKit in Python. Retrieved from [Link]

  • NTHRYS. (2025, November 17). 3D-QSAR (CoMFA/CoMSIA) & Alignment Strategies | Fields, PLS & Contour Interpretation. Retrieved from [Link]

  • YouTube. (2025, August 29). Machine Learning on QSAR Data! | 20+ Models XGBoost, LightGBM, CatBoost, TabNet, Neural Nets & More!. Retrieved from [Link]

  • YouTube. (2021, January 13). Graphviz tutorial. Retrieved from [Link]

  • Tropsha, A. (n.d.). Fundamentals of QSAR Modeling: Basic Concepts and Applications. Retrieved from [Link]

  • MassBio. (2023, August 9). Building QSAR models with RDKit Fingerprints and 2D descriptors in Flare™. Retrieved from [Link]

  • Chirico, N., & Gramatica, P. (2022). Comparison of various methods for validity evaluation of QSAR models. SAR and QSAR in Environmental Research, 33(9), 695-711. [Link]

  • Diva-Portal.org. (n.d.). Training Machine Learning-based QSAR models with Conformal Prediction on Experimental Data from DNA-Encoded Chemical Libraries. Retrieved from [Link]

  • Optibrium. (n.d.). How to evaluate the performance of QSAR/QSPR classification models?. Retrieved from [Link]

  • YouTube. (2025, February 19). How to build a better QSAR model. Retrieved from [Link]

  • Graphviz. (2012, June 11). Drawing graphs with Graphviz. Retrieved from [Link]

  • CRAN. (2024, March 27). QSAR Workflow. Retrieved from [Link]

  • YouTube. (2024, April 24). [QSAR with python: w5-2] mordred. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • ChEMBL. (n.d.). Document: Sulfonamide inhibition studies of two β-carbonic anhydrases from the bacterial pathogen Legionella pneumophila. (CHEMBL3259524). Retrieved from [Link]

  • YouTube. (2024, October 15). 18: QSAR Toolbox: Calculation of 2D and 3D parameters. Retrieved from [Link]

  • MDPI. (n.d.). Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. Retrieved from [Link]

  • SciSpace. (n.d.). Basic validation procedures for regression models in QSAR and QSPR studies. Retrieved from [Link]

  • YouTube. (2025, October 26). PLS analysis | Multivariate methods | 3D QSAR Approach | coMFA | coMSIA. Retrieved from [Link]

  • Sketchviz. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved from [Link]

  • IRIS. (2023, September 7). Carbonic anhydrase inhibitory effects, antiprolife. Retrieved from [Link]

  • Tripos. (n.d.). CoMFA Tutorial. Retrieved from [Link]

  • FLORE. (2021, November 22). Inhibitory Effects of Sulfonamide Derivatives on the -Carbonic Anhydrase (MpaCA) from Malassezia pachydermatis, a Commensal, Pat. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(4-methylphenyl)sulfonylacetamide

This guide provides essential procedures for the proper and safe disposal of N-(4-methylphenyl)sulfonylacetamide, a compound frequently utilized in synthetic chemistry and drug development. Adherence to these protocols i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential procedures for the proper and safe disposal of N-(4-methylphenyl)sulfonylacetamide, a compound frequently utilized in synthetic chemistry and drug development. Adherence to these protocols is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from established best practices in chemical waste management and data from structurally related compounds, providing a robust framework for responsible handling.

Foundational Principles of Chemical Disposal

The core tenets of this disposal plan are rooted in the guidelines established by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[3][4]. These principles include:

  • Waste Minimization: The primary goal is to generate as little waste as possible. This can be achieved through careful planning of experiments and ordering only the necessary quantities of reagents.

  • Hazard Identification: A thorough assessment of the chemical's potential hazards dictates the required safety precautions and disposal route[5].

  • Segregation: Chemical wastes must be segregated based on their compatibility to prevent dangerous reactions[5].

  • Proper Containment and Labeling: All waste containers must be appropriate for the chemical, in good condition, and clearly labeled with their contents[6][7].

  • Licensed Disposal: The ultimate disposal of chemical waste must be conducted by a licensed and approved waste management facility[8].

Hazard Assessment and Personal Protective Equipment (PPE)

Given the potential for irritation and toxicity, appropriate PPE is mandatory when handling N-(4-methylphenyl)sulfonylacetamide in any form, including as a waste product.

Potential Hazard Required Personal Protective Equipment (PPE) Rationale
Skin Irritation Nitrile gloves, lab coatTo prevent direct contact with the skin[9].
Eye Irritation Safety glasses with side shields or chemical gogglesTo protect the eyes from splashes or airborne particles[9].
Respiratory Irritation Use in a well-ventilated area or chemical fume hoodTo minimize the inhalation of dust or vapors[9][10].
Ingestion No eating, drinking, or smoking in the laboratoryTo prevent accidental ingestion[11].
Step-by-Step Disposal Protocol for N-(4-methylphenyl)sulfonylacetamide

This protocol outlines the systematic procedure for the disposal of pure N-(4-methylphenyl)sulfonylacetamide and contaminated materials.

Step 1: Waste Identification and Segregation

  • Pure Compound and Concentrated Solutions: Unused or expired N-(4-methylphenyl)sulfonylacetamide, as well as concentrated solutions, should be classified as hazardous chemical waste. This waste stream must be kept separate from other waste types, such as non-hazardous solid waste or liquid waste destined for drain disposal.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with N-(4-methylphenyl)sulfonylacetamide should be collected in a designated, lined container for solid chemical waste.

  • Empty Containers: Original containers of N-(4-methylphenyl)sulfonylacetamide should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste[12]. After rinsing, the container labels should be defaced, and the container can then be disposed of as non-hazardous waste, in accordance with institutional policies[12].

Step 2: Waste Accumulation and Labeling

  • Solid Waste: Collect solid N-(4-methylphenyl)sulfonylacetamide waste and contaminated disposables in a clearly labeled, sealable container. A wide-mouth plastic or glass jar with a screw-top lid is suitable.

  • Liquid Waste: Collect liquid waste containing N-(4-methylphenyl)sulfonylacetamide, including the rinsate from empty containers, in a designated, leak-proof, and shatter-resistant container (preferably plastic).

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "N-(4-methylphenyl)sulfonylacetamide," and a clear indication of the major components and their approximate concentrations. Follow your institution's specific labeling requirements[6].

Step 3: Storage

  • Store waste containers in a designated satellite accumulation area within the laboratory[7].

  • Ensure containers are tightly sealed to prevent spills or the release of vapors[7][9].

  • Store in a well-ventilated area, away from incompatible materials.

Step 4: Disposal Request and Pickup

  • Once the waste container is full, or if it has been in storage for a period approaching your institution's limit, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.

  • Do not pour N-(4-methylphenyl)sulfonylacetamide waste down the drain[13]. The environmental impact of this compound has not been fully characterized, and its introduction into the sewer system could be detrimental to aquatic life and wastewater treatment processes.

  • The final disposal will be carried out by a licensed hazardous waste disposal company, which will typically involve incineration at a high temperature to ensure complete destruction[8].

Spill Management

In the event of a spill of N-(4-methylphenyl)sulfonylacetamide, the following steps should be taken:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, work within a fume hood if possible.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Contain and Absorb: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container[9]. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill.

  • Clean: Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-(4-methylphenyl)sulfonylacetamide and related materials.

DisposalWorkflow Start Waste Generation: N-(4-methylphenyl)sulfonylacetamide WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste: Pure compound, contaminated labware WasteType->SolidWaste Solid LiquidWaste Liquid Waste: Solutions, rinsate WasteType->LiquidWaste Liquid EmptyContainer Empty Original Container WasteType->EmptyContainer Container CollectSolid Collect in Labeled Solid Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->CollectLiquid TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse StoreWaste Store in Satellite Accumulation Area CollectSolid->StoreWaste CollectLiquid->StoreWaste CollectRinsate Collect Rinsate as Liquid Hazardous Waste TripleRinse->CollectRinsate DefaceLabel Deface Label TripleRinse->DefaceLabel CollectRinsate->CollectLiquid DisposeContainer Dispose of Container as Non-Hazardous Waste DefaceLabel->DisposeContainer EHS_Pickup Arrange for Pickup by Environmental Health & Safety StoreWaste->EHS_Pickup

Caption: Decision workflow for the disposal of N-(4-methylphenyl)sulfonylacetamide.

Conclusion

The responsible management and disposal of N-(4-methylphenyl)sulfonylacetamide are integral to a safe and sustainable research environment. By following these evidence-based procedures, researchers can minimize risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

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Sources

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Feasible Synthetic Routes

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N-(4-methylphenyl)sulfonylacetamide
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